Diclofenac methyl ester
説明
特性
IUPAC Name |
methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETACGBDFVVKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333888 | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-78-5 | |
| Record name | Diclofenac methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Diclofenac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac (B195802) methyl ester is the methyl ester derivative of diclofenac, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[1][2] As a hydrophobic prodrug, it serves as a valuable compound in pharmaceutical research, particularly in studies related to drug delivery and formulation.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of diclofenac methyl ester, detailed experimental protocols for its synthesis and characterization, and an exploration of its underlying mechanism of action.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for a range of applications, from analytical method development to computational modeling.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate[5] |
| Synonyms | 2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid Methyl Ester, Methyl {2-[(2,6-dichlorophenyl)amino]phenyl}acetate[1][6][7] |
| CAS Number | 15307-78-5[1][3][4] |
| Molecular Formula | C15H13Cl2NO2[1][3][4] |
| Molecular Weight | 310.18 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow or light orange powder/crystal[2] |
| Melting Point | 96-99°C[2] |
| Boiling Point (Predicted) | 373.8 ± 42.0 °C[2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³[2] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol (B129727).[2][4] Specifically, solubility is reported as 10 mg/mL in DMF and 5 mg/mL in DMSO.[2][4] |
| Storage Temperature | -20°C[2][3] |
Table 3: Spectroscopic Data
| Property | Value |
| UV-Vis (λmax) | 272 nm (in Methanol)[2] |
| Kovats Retention Index | 2200, 2207.9, 2181.7 (Standard non-polar column)[5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Synthesis of this compound
Method 1: Esterification of Diclofenac Acid
This is a common laboratory-scale synthesis method.[8]
-
Materials: Diclofenac acid, dry methanol, concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve diclofenac acid (0.02 mol) in dry methanol (40-45 mL).[8]
-
Carefully add a few drops (approximately 1.5 mL) of concentrated H₂SO₄ to the reaction mixture.[8]
-
Reflux the mixture for 5-6 hours at approximately 65°C.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, evaporate the excess methanol to yield the product, which often has a characteristic fruity smell.[8]
-
Method 2: Condensation Reaction
This method provides an alternative synthetic route.
-
Materials: Methyl o-bromophenylacetate, 2,6-dichloroaniline, copper catalyst (e.g., copper powder or cuprous iodide), a basic compound (e.g., anhydrous potassium carbonate), and an organic solvent (e.g., xylene or N-methylpyrrolidone).[9]
-
Procedure:
-
Combine methyl o-bromophenylacetate, 2,6-dichloroaniline, the copper catalyst, and the basic compound in a dry reaction flask with the organic solvent.[9]
-
Heat the reaction mixture to a temperature between 100-200°C and stir for 20-50 hours under a nitrogen atmosphere.[9]
-
After the reaction is complete, add activated carbon and perform a hot suction filtration.[9]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[9]
-
Dissolve the resulting residue in methanol and cool in an ice-water bath to induce crystallization.[9]
-
Collect the crystals by suction filtration and dry to obtain pure this compound.[9]
-
Characterization Protocols
-
High-Performance Liquid Chromatography (HPLC): Purity of this compound is typically assessed using HPLC.[3] A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at the λmax of the compound (272 nm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. A certificate of analysis for a similar compound suggests that these data are typically provided by suppliers.[6] The sample would be dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆ for analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as the ester carbonyl group and the N-H bond. Data for this is often included in comprehensive analytical reports.[6]
Mechanism of Action: The Cyclooxygenase Pathway
The pharmacological activity of diclofenac, and by extension its derivatives, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Diclofenac inhibits both COX-1 and COX-2, which are the enzymes responsible for converting arachidonic acid into prostaglandins.[11][13][14] Prostaglandins are key mediators of inflammation, pain, and fever.[12][13] By blocking their synthesis, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects.[11][12] While both isoforms are inhibited, diclofenac shows some partial selectivity for COX-2.[15]
Beyond COX inhibition, research suggests that diclofenac may have other mechanisms of action, including:
-
Inhibition of the lipoxygenase pathways.[15]
-
Modulation of ion channels, such as acid-sensing ion channels.[11][16]
-
Activation of the nitric oxide-cGMP pathway.[11]
-
Inhibition of N-methyl-D-aspartate (NMDA) receptors.[11]
Conclusion
This compound is a key derivative of diclofenac with well-defined chemical and physical properties. Its synthesis is achievable through straightforward laboratory procedures, and its structure can be confirmed using standard analytical techniques. Understanding its primary mechanism of action through the inhibition of the cyclooxygenase pathway is fundamental to its application in pharmacological research. This guide provides the core technical information required by researchers and drug development professionals working with this important compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 15307-78-5 [m.chemicalbook.com]
- 3. This compound | 15307-78-5 | MOLNOVA [molnova.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. This compound | CAS No.15307-78-5 [chemicea.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 10. Diclofenac, methyl ester [webbook.nist.gov]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]
- 14. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 15. Diclofenac - Wikipedia [en.wikipedia.org]
- 16. Publishers Panel [bolczasopismo.pl]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diclofenac (B195802) Methyl Ester (CAS 15307-78-5)
Introduction
Diclofenac methyl ester (CAS 15307-78-5) is the methyl ester derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It is recognized as a metabolite, a hydrophobic prodrug, and an impurity standard of diclofenac.[1][2] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical methodologies, mechanism of action, and toxicological profile, tailored for a scientific audience. Its role as both a metabolite and a compound with significantly altered physicochemical and toxicological properties compared to its parent drug makes it a subject of interest in pharmacology, environmental science, and drug development.[3][4]
Physicochemical Properties
This compound is a solid, crystalline powder, characterized by its increased hydrophobicity compared to the parent diclofenac acid.[3][5] This property significantly influences its biological activity and environmental fate.
| Property | Data | Reference(s) |
| CAS Number | 15307-78-5 | [6] |
| Molecular Formula | C₁₅H₁₃Cl₂NO₂ | [6] |
| Molecular Weight | 310.18 g/mol | [6][7] |
| IUPAC Name | methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [8] |
| Synonyms | Methyl [2-(2,6-dichloroanilino)phenyl]acetate, Aceclofenac EP Impurity B | [1][6] |
| Physical Form | White to light yellow/orange powder or crystal | [5] |
| Melting Point | 96-99 °C, 101-102 °C | [5][9] |
| Boiling Point | 373.8 ± 42.0 °C (Predicted) | [5] |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [5] |
| Log Dₒw (pH 7.9) | 4.4 | [3] |
| Solubility | More soluble than diclofenac acid in isopropylmyristate. Soluble in DMF and DMSO. | [2][4] |
| UV λmax | 272 nm (in Methanol), 276 nm | [2][5] |
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. The primary methods include direct esterification of diclofenac and condensation reactions.
Protocol 1: Fischer Esterification of Diclofenac
This is a common laboratory-scale synthesis involving the acid-catalyzed esterification of diclofenac with methanol (B129727).[10]
-
Reactants : Diclofenac acid (0.02 mol), dry methanol (40-45 ml), concentrated sulfuric acid (H₂SO₄, 1.5 ml).
-
Procedure :
-
Dissolve diclofenac acid in dry methanol in a round-bottom flask.
-
Carefully add concentrated H₂SO₄ to the mixture.
-
Reflux the reaction mixture for 5-6 hours at approximately 65°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, evaporate the excess methanol under reduced pressure.
-
The resulting product is this compound.[10]
-
Protocol 2: Condensation Reaction
This method synthesizes the ester through a copper-catalyzed condensation reaction.[9]
-
Reactants : Methyl o-bromophenylacetate (0.02 mol), 2,6-dichloroaniline (B118687) (0.04 mol), copper catalyst (e.g., cuprous iodide, 0.002 mol), a basic compound (e.g., anhydrous potassium carbonate, 0.04 mol), and an organic solvent (e.g., xylene, 100 ml).
-
Procedure :
-
Combine all reactants in a dry reaction flask under a nitrogen atmosphere.
-
Heat the mixture to reflux at 100-150°C with stirring for 20-40 hours.
-
After the reaction is complete, add activated carbon and perform a hot suction filtration.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in methanol and cool in an ice-water bath to induce crystallization.
-
Collect the solid product by suction filtration and dry to obtain this compound.[9]
-
Caption: Synthetic routes to this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification and analysis of this compound.
Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the analysis of diclofenac and its derivatives, adaptable for the methyl ester.[11]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Symmetry C18 column (e.g., 4.6 mm × 150 mm, 3 µm particle size).
-
Mobile Phase : A mixture of an acidic aqueous buffer and an organic solvent. For example, 35% 0.05 M orthophosphoric acid (pH 2.0) and 65% acetonitrile.[11]
-
Flow Rate : 2.0 mL/min.
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., mobile phase or methanol).
-
For biological matrices (e.g., plasma), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[12]
-
Reconstitute the dried extract in the mobile phase.
-
Inject a defined volume (e.g., 50 µL) into the HPLC system.
-
-
Validation : The method should be validated according to ICH guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[11]
Caption: General experimental workflow for HPLC analysis.
Pharmacology and Mechanism of Action
This compound is considered a prodrug of diclofenac.[2] The primary mechanism of action is inherited from its parent compound, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[13][14]
-
COX Inhibition : Diclofenac non-selectively inhibits both COX-1 and COX-2 enzymes, although it shows a preference for COX-2.[13][15]
-
Prostaglandin (B15479496) Synthesis : COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), such as PGE₂.[13] PGs are key mediators of inflammation, pain, and fever.[13][14]
-
Therapeutic Effect : By inhibiting COX and subsequently reducing prostaglandin synthesis, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects.[14][16] Studies suggest that this compound may possess stronger anti-inflammatory and analgesic properties than diclofenac potassium.[16]
Caption: Mechanism of action via COX enzyme inhibition.
Metabolism and Pharmacokinetics
This compound is a known metabolite of diclofenac.[17] The metabolism of the parent drug is complex, occurring primarily in the liver through hydroxylation and glucuronidation reactions catalyzed by Cytochrome P450 (CYP) and UGT enzymes.[15][18][19]
-
Primary Metabolic Pathways of Diclofenac :
-
Formation of this compound : The formation of the methyl ester has been observed in aquatic organisms and is catalyzed by S-adenosylmethionine-dependent carboxylic acid methyltransferase.[3] Its formation has also been detected in fish hepatocytes and human urine, indicating a broader relevance.[3]
Caption: Major metabolic pathways of Diclofenac.
Toxicology
A critical aspect of this compound is its significantly higher toxicity compared to the parent compound, particularly in aquatic ecosystems. This is strongly linked to its increased lipophilicity and subsequent bioaccumulation.
| Parameter | Species | Value | Comparison with Diclofenac | Reference(s) |
| Acute LC₅₀ (24h) | Hyalella azteca | 0.5 mg/L (0.53 mg/L) | ~430-fold more toxic (Diclofenac LC₅₀ = 216 mg/L) | [3][17] |
| Bioconcentration Factor (BCF) | Hyalella azteca | 164.5 L kgww⁻¹ | ~110-fold higher (Diclofenac BCF = 0.5 L kgww⁻¹) | [3] |
| Bioconcentration Factor (BCF) | Gammarus pulex | 104.7 L kgww⁻¹ | ~25-fold higher (Diclofenac BCF = 3.2 L kgww⁻¹) | [3] |
| Human Safety | - | H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation) | - | [8] |
The transformation of diclofenac into its methyl ester by certain organisms represents a process of toxification, turning a less harmful pollutant into a more potent and bioaccumulative one.[3][20] This has significant implications for environmental risk assessment of pharmaceuticals.
References
- 1. This compound | CAS No.15307-78-5 [chemicea.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 15307-78-5 | MOLNOVA [molnova.com]
- 5. Aceclofenac Impurity 2(Aceclofenac EP Impurity B) [chembk.com]
- 6. Diclofenac, methyl ester [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]
- 15. ClinPGx [clinpgx.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diclofenac - Environmentally harmful drug with poor benefit-risk professional - Arbeitsgemeinschaft Nachhaltigkeit in der Dermatologie [agderma.de]
Investigating the mechanism of action for diclofenac methyl ester
An In-depth Technical Guide to the Mechanism of Action of Diclofenac (B195802) Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class, widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is utilized in the management of pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][3] Diclofenac methyl ester is a derivative of diclofenac, often considered a prodrug form.[4] As an ester, it is anticipated to be rapidly hydrolyzed in vivo to its active form, diclofenac. The therapeutic effects of diclofenac are primarily attributed to its inhibition of prostaglandin (B15479496) synthesis.[5][6] This guide provides a detailed examination of the molecular mechanisms, relevant signaling pathways, and experimental protocols to investigate the action of this compound.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for diclofenac is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase.[7][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923), thromboxanes, and prostacyclins.[2][9]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation through the production of thromboxane (B8750289) A2.[7]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions.[7][9] Its expression is induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins.[10] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[7]
Diclofenac inhibits both COX-1 and COX-2 but exhibits a preferential inhibition of COX-2, with a potency comparable to the selective COX-2 inhibitor celecoxib.[11][12] This preferential action is thought to contribute to its potent anti-inflammatory effects.[7]
Signaling Pathway: Arachidonic Acid Cascade
The inhibition of COX enzymes by diclofenac directly impacts the arachidonic acid signaling cascade, preventing the synthesis of prostaglandins that mediate inflammation.
References
- 1. biomedres.us [biomedres.us]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. ClinPGx [clinpgx.org]
- 12. droracle.ai [droracle.ai]
Solubility profile of diclofenac methyl ester in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of diclofenac (B195802) methyl ester, an active metabolite and prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Understanding the solubility of this compound is critical for the development of novel drug delivery systems, formulation optimization, and ensuring bioavailability. This document compiles available quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Precise quantitative solubility data for diclofenac methyl ester across a wide range of solvents is limited in publicly available literature. However, data from commercial suppliers and qualitative statements provide valuable insights into its solubility characteristics. It is important to note that this compound is a hydrophobic compound.[1]
Table 1: Quantitative Solubility of this compound in Selected Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethylformamide (DMF) | 10 | Data not available | Data from commercial supplier. |
| Dimethyl sulfoxide (B87167) (DMSO) | 12.5 | 40.30 | Requires sonication for dissolution.[2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | Data not available | Illustrates lower solubility in aqueous buffered systems. |
Note: The molecular weight of this compound is approximately 310.18 g/mol .
Qualitative Solubility Information:
-
Isopropyl Myristate: this compound is reported to be more soluble in isopropyl myristate than its parent compound, diclofenac acid.[1][3] This suggests its potential suitability for topical and transdermal formulations.
For context, the solubility of the parent drug, diclofenac, and its sodium salt has been more extensively studied and can offer directional guidance on solvent selection.
Table 2: Solubility of Diclofenac and Diclofenac Sodium in Various Solvents (for reference)
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Diclofenac | Methanol | 25 | >24 mg/mL | [4] |
| Diclofenac | Acetone | 25 | 6 mg/mL | [4] |
| Diclofenac Sodium | Ethanol | 25 | ~35 mg/mL | [5] |
| Diclofenac Sodium | DMSO | 25 | ~40 mg/mL | [5] |
| Diclofenac Sodium | Dimethylformamide | 25 | ~50 mg/mL | [5] |
| Diclofenac Sodium | Water + Ethanol (90% v/v) | 25 | Maximum solubility observed | [6][7] |
| Diclofenac Sodium | Water + Methanol (85% v/v) | 25 | Maximum solubility observed | [6][7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in pharmaceutical development. Several well-established methods can be employed. The choice of method often depends on the properties of the compound, the solvent, and the required accuracy.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is recommended.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) that does not interact with the compound or solvent.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Workflow for shake-flask solubility determination.
Gravimetric Method
The gravimetric method is a straightforward technique that relies on the mass of the solute dissolved in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.
-
Aliquot Collection: A precise volume or mass of the clear saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).
-
Solvent Evaporation: The solvent is evaporated from the container, typically using a controlled heating method such as an oven or a water bath, leaving behind the solid this compound.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven to ensure all solvent has been removed. The container is then cooled in a desiccator and weighed accurately.
-
Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.
UV-Vis Spectrophotometry
This method is suitable for compounds that absorb ultraviolet or visible light and follows the Beer-Lambert law.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is scanned across a range of UV-Vis wavelengths to determine the λmax.
-
Calibration Curve Construction: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Preparation and Analysis: A saturated solution is prepared and the solid phase is removed as described in the shake-flask method. The saturated solution is then diluted with the same solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it ideal for solubility studies, especially for complex mixtures or when high accuracy is required.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.
-
Calibration: A series of standard solutions of this compound with known concentrations are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation and Analysis: A saturated solution is prepared and clarified as described in the shake-flask method. The clear supernatant or filtrate is then diluted, if necessary, to a concentration within the calibration range. A known volume of the sample is injected into the HPLC system.
-
Quantification: The peak area of this compound in the sample chromatogram is used to determine its concentration from the calibration curve. The solubility is then calculated, accounting for any dilutions.
Logical flow of solubility analysis methods.
Conclusion
The solubility of this compound is a key parameter influencing its formulation development and therapeutic efficacy. While comprehensive quantitative data remains scarce, available information indicates its hydrophobic nature with appreciable solubility in organic solvents like DMSO and DMF. The experimental protocols detailed in this guide provide robust methodologies for researchers to accurately determine the solubility of this compound in a variety of solvent systems. Further research to establish a comprehensive solubility profile, including the effects of temperature and co-solvents, is warranted to facilitate the development of advanced drug delivery systems for this important compound.
References
- 1. This compound | 15307-78-5 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Diclofenac Methyl Ester: A Technical Examination of its Status as a Putative Metabolite of Diclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily through hydroxylation and glucuronidation. While various metabolites have been identified and characterized, the status of diclofenac methyl ester as a bona fide metabolite remains unsubstantiated in peer-reviewed scientific literature. Although commercially available and sometimes referred to as a metabolite in chemical supplier databases, in-depth studies of diclofenac metabolism in human and animal models do not report the formation of its methyl ester. This technical guide provides a comprehensive overview of the established metabolic pathways of diclofenac and addresses the current understanding of this compound in this context.
Established Metabolic Pathways of Diclofenac
The biotransformation of diclofenac is a complex process involving multiple enzymatic pathways, which can be broadly categorized into Phase I oxidation and Phase II conjugation reactions.
Phase I Metabolism: Hydroxylation
The primary route of Phase I metabolism for diclofenac is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and to a lesser extent CYP3A4.[1][2] This process results in the formation of several hydroxylated metabolites, with 4'-hydroxydiclofenac (B1664172) being the major product.[3][4] Other minor hydroxylated metabolites include 5-hydroxydiclofenac, 3'-hydroxydiclofenac, and 4',5-dihydroxydiclofenac.[4]
The key enzymes and their resulting primary metabolites are summarized below:
| Enzyme Family | Specific Enzyme | Primary Metabolite(s) |
| Cytochrome P450 | CYP2C9 | 4'-hydroxydiclofenac, 3'-hydroxydiclofenac[4] |
| Cytochrome P450 | CYP3A4 | 5-hydroxydiclofenac[1] |
| Cytochrome P450 | CYP2C8 | Further hydroxylation of diclofenac glucuronide[1] |
These hydroxylated metabolites can be further metabolized in Phase II reactions.
Phase II Metabolism: Glucuronidation
The second major pathway in diclofenac metabolism is the direct conjugation of the carboxylic acid group with glucuronic acid, a process known as glucuronidation. This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1] The resulting metabolite is diclofenac acyl glucuronide. This acyl glucuronide is known to be a reactive metabolite that can covalently bind to proteins. The hydroxylated metabolites from Phase I can also undergo glucuronidation.[1]
The following diagram illustrates the primary metabolic pathways of diclofenac:
References
The Dawn of a New Generation of Pain Relief: A Technical Guide to the Synthesis and Characterization of Novel Diclofenac Esters
For Researchers, Scientists, and Drug Development Professionals
Diclofenac (B195802), a stalwart in the arsenal (B13267) against pain and inflammation, is undergoing a transformative evolution through the synthesis of novel ester derivatives. These new chemical entities promise to enhance the therapeutic profile of the parent drug by improving its gastrointestinal safety, modifying its pharmacokinetic properties, and enabling targeted drug delivery. This technical guide provides an in-depth exploration of the initial synthesis and characterization of these promising diclofenac esters, offering a comprehensive resource for researchers in the field.
Abstract
The chemical modification of diclofenac into ester prodrugs is a key strategy to mitigate its well-documented gastrointestinal side effects.[1][2][3] This guide details the prevalent synthetic methodologies, including direct esterification and condensation reactions, for creating a diverse range of diclofenac esters. It further outlines the critical characterization techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, essential for structural elucidation and purity confirmation. Quantitative data on yields, melting points, and spectral characteristics from various studies are systematically compiled for comparative analysis. Additionally, this document presents detailed experimental protocols and visual workflows to aid in the replication and further development of these novel therapeutic agents.
Introduction
Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[2] However, its clinical utility is often hampered by adverse effects on the gastrointestinal tract, including ulceration and bleeding.[1][4] The esterification of diclofenac's carboxylic acid group to form prodrugs is a promising approach to temporarily mask the acidic functionality, thereby reducing direct irritation to the gastric mucosa.[2][3][5] These esters are designed to be stable in the acidic environment of the stomach and later undergo enzymatic hydrolysis in the bloodstream or target tissues to release the active diclofenac.[2][6][7] This strategy not only aims to improve gastric tolerance but also offers opportunities to modulate the drug's solubility, lipophilicity, and pharmacokinetic profile for applications such as transdermal delivery.[4][6][8]
Synthesis Methodologies
The synthesis of diclofenac esters primarily revolves around two main strategies: direct esterification of diclofenac with various alcohols and condensation reactions involving activated diclofenac derivatives.
Direct Acid-Catalyzed Esterification
A straightforward and widely used method for synthesizing simple alkyl esters of diclofenac involves the reaction of diclofenac with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1][5] The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Condensation Reactions
For more complex esters or when the alcohol is sensitive to strongly acidic conditions, condensation reactions using coupling agents are employed.[9] Dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling agent used in conjunction with a catalyst like 4-pyrrolidinopyridine (B150190) to facilitate the esterification of diclofenac with a variety of alcohols, including glycols and glycerols.[4] Another approach involves the reaction of methyl o-bromophenylacetate with 2,6-dichloroaniline (B118687) in the presence of a copper catalyst to directly synthesize diclofenac methyl ester.[10]
Characterization of Novel Diclofenac Esters
The comprehensive characterization of newly synthesized diclofenac esters is crucial to confirm their chemical structure, purity, and physicochemical properties. The standard analytical techniques employed are detailed below.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction and to assess the purity of the final product.[1][5]
-
Melting Point (M.P.): The melting point is a key physical property used to identify and assess the purity of the synthesized crystalline esters.[5][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the ester by identifying the characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1750 cm⁻¹, and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for the definitive structural elucidation of the synthesized esters, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[5][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized ester and to support its structural identification through fragmentation patterns.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy.[7][10]
Quantitative Data Summary
The following tables summarize the quantitative data for a selection of synthesized diclofenac esters as reported in the literature.
Table 1: Synthesis and Physicochemical Properties of Simple Diclofenac Alkyl Esters
| Ester | Alcohol Used | Synthesis Method | Catalyst | Yield (%) | Melting Point (°C) | Reference |
| This compound | Methanol | Direct Esterification | H₂SO₄ | - | 101-102 | [10] |
| This compound | Methanol | Condensation | Copper | 76.6 - 84.6 | 101-102 | [10] |
| Diclofenac Ethyl Ester | Ethanol | Direct Esterification | H₂SO₄ | 72 | 128-130 | [5] |
| Diclofenac n-Propyl Ester | n-Propanol | Direct Esterification | H₂SO₄ | 70 | 132-134 | [5] |
| Diclofenac Isopropyl Ester | Isopropanol | Direct Esterification | H₂SO₄ | 65 | 134-136 | [5] |
| Diclofenac n-Butyl Ester | n-Butanol | Direct Esterification | H₂SO₄ | 68 | 138-140 | [5] |
Table 2: Characterization Data for Selected Diclofenac Esters
| Ester | Key IR Peaks (cm⁻¹) | ¹H NMR Data (δ, ppm) | Reference |
| This compound | 1720 (C=O) | 3.65 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂), 6.5-7.4 (m, Ar-H) | [5] |
| Diclofenac Ethyl Ester | 1722 (C=O) | 1.20 (t, 3H, CH₃), 4.10 (q, 2H, OCH₂), 3.75 (s, 2H, CH₂), 6.5-7.4 (m, Ar-H) | [5] |
| Diclofenac n-Butyl Ester | 1720 (C=O) | 0.82 (t, 3H, CH₃), 1.18-1.50 (m, 4H, 2CH₂), 4.07 (t, 2H, OCH₂), 3.73 (s, 2H, CH₂), 6.5-7.4 (m, Ar-H) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of Diclofenac Alkyl Esters via Direct Esterification[5]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve diclofenac (0.004 mol) in the respective alcohol (0.25 mol).
-
Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the reaction mixture with continuous stirring.
-
Reflux: Heat the reaction mixture to 80°C and maintain reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), remove the excess alcohol by distillation under reduced pressure.
-
Purification: Dissolve the crude product in 30 mL of dichloromethane, wash with 30 mL of water, and dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent under vacuum. Purify the crude product by column chromatography using 5% ethyl acetate (B1210297) in petroleum ether as the eluent.
Synthesis of Diclofenac Ester Prodrugs using DCC Coupling[4]
-
Initial Solution: Dissolve diclofenac acid (0.00304 mol) in 19 mL of acetone.
-
Catalyst Addition: Add 24 mg of 4-pyrrolidinopyridine to the solution and dissolve.
-
Alcohol Addition: Add the respective alcohol (e.g., methanol, ethylene (B1197577) glycol, glycerol; 0.00916 mol) to the solution and stir.
-
Coupling Agent Addition: Add 777 mg of dicyclohexylcarbodiimide (DCC) to the reaction mixture.
-
Reaction: Keep the reaction mixture under continuous stirring for 18 hours at room temperature.
-
Work-up and Purification: The specific work-up and purification steps would typically involve filtration to remove the dicyclohexylurea byproduct, followed by solvent evaporation and chromatographic purification of the ester product.
Visualizing the Synthesis and Mechanism
To better illustrate the processes described, the following diagrams have been generated.
Caption: General workflow for the synthesis of diclofenac esters via direct esterification.
Caption: The prodrug activation pathway of diclofenac esters in the body.
Conclusion
The synthesis and characterization of novel diclofenac esters represent a significant advancement in the development of safer and more effective NSAIDs. The methodologies outlined in this guide provide a solid foundation for researchers to explore this promising class of compounds. The compiled data and detailed protocols serve as a valuable resource for the design, synthesis, and evaluation of new diclofenac derivatives with enhanced therapeutic properties. Future research in this area will likely focus on the development of esters with tailored pharmacokinetic profiles for specific clinical applications, further expanding the therapeutic potential of this important anti-inflammatory agent.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-journals.in [e-journals.in]
- 6. Synthesis, characterization, and biological evaluation of novel diclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2009007827A2 - Novel diclofenac esters and uses thereof - Google Patents [patents.google.com]
- 10. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
A Technical Guide to the Anti-inflammatory and Analgesic Properties of Diclofenac Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory and analgesic properties of diclofenac (B195802) derivatives. Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID), serves as a scaffold for the development of new chemical entities with potentially improved efficacy, selectivity, and safety profiles. This document details the core mechanisms of action, experimental protocols for evaluation, quantitative pharmacological data, and structure-activity relationships of various diclofenac derivatives.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for diclofenac and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[3][4] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal protection and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[6] The inhibition of COX-2 is therefore primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of their common side effects, particularly gastrointestinal disturbances.[5]
Some research also suggests that diclofenac's pharmacological activity may extend beyond COX inhibition, potentially involving the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[2]
Signaling Pathway of Prostaglandin (B15479496) Synthesis and Inhibition by Diclofenac Derivatives
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of diclofenac derivatives.
Caption: Prostaglandin synthesis pathway and sites of inhibition by diclofenac derivatives.
Experimental Protocols for Pharmacological Evaluation
The anti-inflammatory and analgesic activities of diclofenac derivatives are typically evaluated using a combination of in vivo and in vitro experimental models.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.[7][8][9]
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups (different doses of the derivative).
-
Drug Administration: Test compounds, standard, and vehicle (control) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7][10]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7]
-
Calculation of Edema and Inhibition: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema by the test and standard drugs is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of compounds.[11][12][13]
Methodology:
-
Animal Model: Swiss albino mice (20-25g) of either sex are commonly used.
-
Groups: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.
-
Drug Administration: Test compounds, standard, and vehicle are administered orally or intraperitoneally.
-
Induction of Writhing: After a set time (e.g., 30-60 minutes), 0.1 mL/10g of 0.6-1% acetic acid solution is injected intraperitoneally to induce the writhing response.[11][12]
-
Observation: The number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.[11]
-
Calculation of Analgesic Activity: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[14][15][16]
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is colorimetrically or fluorometrically monitored.[14][15]
-
Procedure:
-
The test compound at various concentrations is incubated with the COX enzyme (either COX-1 or COX-2).
-
Arachidonic acid, the substrate, is added to initiate the reaction.
-
The rate of the reaction is measured by monitoring the appearance of an oxidized product at a specific wavelength.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. The selectivity index (SI) is often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Quantitative Pharmacological Data
The following tables summarize the reported anti-inflammatory, analgesic, and COX inhibitory activities of selected diclofenac derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Diclofenac Derivatives
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.47 - 21 | 0.091 - 0.822 | 0.4 - 3 | [17][18] |
| Compound VIIa¹ | 15.7 - 26.6 | 0.29 | 67.24 | [19] |
| Celecoxib (Reference) | 13.02 | 0.42 - 0.49 | 33.8 | [19] |
| Rofecoxib (Reference) | 18.8 | 0.53 | 35.5 | [17] |
| Indomethacin (Reference) | 0.1 | 0.4 | 0.25 | [17] |
| Meloxicam (Reference) | 3.8 | 1.9 | 2 | [17] |
¹ 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide
Table 2: In Vivo Anti-inflammatory Activity of Diclofenac Derivatives (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference |
| Diclofenac | 5 | >50 | 2-6 | [10] |
| Diclofenac | 20 | >70 | 2 | [10] |
| Diclofenac Methyl Ester | 32 | 80.0 | Not Specified | [20] |
| Diclofenac Potassium | 32 | 70.2 | Not Specified | [20] |
| 4-aminobenzenesulfonamide derivative of diclofenac | 3 | Superior to Diclofenac | 3-5 | [21] |
| Gelsolin | Not Specified | 45.3 | 5 | [22] |
| Diclofenac Sodium | Not Specified | 56.0 | 5 | [22] |
Table 3: In Vivo Analgesic Activity of Diclofenac Derivatives (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| This compound | Not Specified | >56.1 | [20] |
| Diclofenac Potassium | Not Specified | 56.1 | [20] |
| Gelsolin | Not Specified | 54.24 | [22] |
| Diclofenac Sodium | Not Specified | 58.47 | [22] |
| Dashamula (high dose) | Not Specified | Complete abolition after 90 mins | [23] |
| Diclofenac Sodium | Not Specified | Complete abolition after 90 mins | [23] |
Structure-Activity Relationship (SAR)
The anti-inflammatory and analgesic activities of diclofenac derivatives are significantly influenced by their structural features. Quantitative structure-activity relationship (QSAR) studies have revealed several key parameters for activity.[1][24]
-
Lipophilicity: This is a crucial parameter for activity.
-
Angle of Twist: The angle of twist between the two phenyl rings of the diclofenac scaffold plays a significant role in its binding to the COX enzyme.
-
Substituents on the Anilino Ring: Halogen or alkyl substituents in both ortho positions of the anilino ring are associated with optimal activity.[1][24] The presence of hydroxyl groups in addition to two ortho substituents, or having only one or no ortho substituents, generally leads to decreased activity.[1][24]
-
Carboxylic Acid Group: The carboxylic acid moiety is essential for the anti-inflammatory activity of diclofenac and its analogues.[25][26]
The synthesis of new diclofenac derivatives often involves modifications at the carboxylic acid group or the introduction of various heterocyclic moieties to enhance COX-2 selectivity and reduce gastrointestinal side effects.[27][28] For instance, the incorporation of a 4-aminobenzenesulfonamide group has been shown to increase bulkiness and is expected to confer COX-2 selectivity.[21]
Logical Relationship of SAR in Diclofenac Derivatives
Caption: Key structure-activity relationships for diclofenac derivatives.
Conclusion
Diclofenac derivatives represent a promising area of research for the development of novel anti-inflammatory and analgesic agents. By understanding the intricate details of their mechanism of action, employing robust experimental protocols for their evaluation, and elucidating their structure-activity relationships, researchers can design and synthesize new compounds with improved therapeutic profiles. This guide provides a foundational framework for professionals in the field to advance the discovery and development of the next generation of anti-inflammatory and analgesic drugs.
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. scispace.com [scispace.com]
- 22. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jcdr.net [jcdr.net]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. pubs.acs.org [pubs.acs.org]
- 26. infoscience.epfl.ch [infoscience.epfl.ch]
- 27. royalsocietypublishing.org [royalsocietypublishing.org]
- 28. Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
Diclofenac Methyl Ester: A Comprehensive Technical Guide for the Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac (B195802) methyl ester, the methyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) diclofenac, serves as a pivotal chemical intermediate in the synthesis of novel diclofenac derivatives and prodrugs.[1][2] This technical guide provides an in-depth overview of diclofenac methyl ester, encompassing its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols for its preparation are outlined, and its role as a precursor in further chemical modifications is explored. Furthermore, this guide elucidates the mechanism of action of the parent compound, diclofenac, to provide a biological context for the development of its derivatives.
Introduction
Diclofenac is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] However, the therapeutic use of diclofenac can be associated with gastrointestinal side effects.[4] The synthesis of prodrugs and derivatives of diclofenac is a key strategy to potentially mitigate these adverse effects and improve its therapeutic index. This compound is a valuable and versatile starting material in this endeavor, enabling the modification of the carboxylic acid group to generate novel chemical entities with altered pharmacokinetic and pharmacodynamic profiles.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | References |
| Chemical Name | Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [6][7] |
| CAS Number | 15307-78-5 | [6][7] |
| Molecular Formula | C₁₅H₁₃Cl₂NO₂ | [6][7] |
| Molecular Weight | 310.18 g/mol | [6][7] |
| Appearance | White to light yellow or light orange powder/crystal | [8] |
| Melting Point | 96-99 °C | [8] |
| Boiling Point | 373.8 ± 42.0 °C (Predicted) | [8] |
| Solubility | DMF: 10 mg/mL; DMSO: 5 mg/mL; DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [9] |
| Storage Temperature | -20°C | [9] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the direct esterification of diclofenac and the Ullmann condensation.
Fischer Esterification of Diclofenac
This is a direct and widely used method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve diclofenac acid (0.02 mol) in dry methanol (B129727) (40–45 mL).[5]
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid (approximately 1.5 mL) to the reaction mixture.[5]
-
Reflux: Heat the mixture to reflux at 65°C for approximately 5-6 hours, with continuous stirring.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Evaporate the excess methanol under reduced pressure.[10]
-
Purification: Dissolve the crude product in dichloromethane (B109758) (30 mL) and wash with water (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The crude product can be further purified by column chromatography using 5% ethyl acetate (B1210297) in petroleum ether as the eluent.[10]
Caption: Fischer Esterification of Diclofenac.
Ullmann Condensation
An alternative synthetic route involves the copper-catalyzed condensation of methyl o-bromophenylacetate and 2,6-dichloroaniline (B118687).
-
Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, combine methyl o-bromophenylacetate (0.02 mol), 2,6-dichloroaniline (0.04 mol), cuprous iodide (0.002 mol), and anhydrous potassium carbonate (0.04 mol) in xylene (100 mL).[11]
-
Reflux: Stir the mixture and reflux at 100°C for 20 hours.[11]
-
Work-up: After the reaction is complete, add activated carbon and perform hot suction filtration. Concentrate the filtrate to dryness under reduced pressure.[11]
-
Crystallization: Dissolve the residue in methanol and cool in an ice-water bath to induce crystallization.[11]
-
Isolation: Collect the solid product by suction filtration and dry to obtain this compound.[11]
Caption: Ullmann Condensation Synthesis.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
| Technique | Key Observations |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetate group, and the methyl ester protons. |
| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. A predicted spectrum is available.[12] |
| FT-IR (cm⁻¹) | The infrared spectrum exhibits a characteristic C=O stretching vibration for the ester group, typically around 1714-1735 cm⁻¹. The N-H stretching of the secondary amine is also observable. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can be analyzed for structural confirmation.[7][13] |
| HPLC | Reversed-phase HPLC is a common method for assessing the purity of this compound. A C18 column with a mobile phase of acetonitrile (B52724) and water (with acid modifier) is typically used.[14][15][16] |
| TLC | Thin-layer chromatography on silica (B1680970) gel plates with a mobile phase such as cyclohexane:chloroform:methanol:glacial acetic acid (6:3:0.5:0.5 v/v) can be used to monitor reaction progress and assess purity.[17][18] |
Role as a Chemical Intermediate
This compound is a key intermediate for the synthesis of various diclofenac derivatives. The ester group can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships.
Synthesis of Diclofenac Hydrazide
A prominent application of this compound is in the synthesis of diclofenac hydrazide, a precursor for further derivatization.
-
Reaction Setup: Dissolve this compound (0.01 mol) in ethanol (B145695) (25 mL).
-
Hydrazine (B178648) Addition: Add hydrazine hydrate (B1144303) (0.02 mol) dropwise to the solution.
-
Reflux: Reflux the reaction mixture with continuous stirring at 80°C for approximately 16-17 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Evaporate the excess solvent to obtain the solid product. Wash the product with water to remove excess hydrazine hydrate.
-
Purification: Recrystallize the crude product from ethanol to obtain pure diclofenac hydrazide.
Caption: Synthesis of Diclofenac Hydrazide.
Biological Context: Mechanism of Action of Diclofenac
As this compound is a prodrug that is hydrolyzed in vivo to diclofenac, understanding the mechanism of action of the parent drug is crucial for the rational design of new derivatives.[7] Diclofenac primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20]
By blocking the active site of COX enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][19] This inhibition of prostaglandin (B15479496) synthesis is the core mechanism behind the therapeutic effects of diclofenac.[21]
Caption: Diclofenac's COX Inhibition Pathway.
Conclusion
This compound is a fundamentally important chemical intermediate in the field of medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the ester functional group provide a versatile platform for the creation of a wide array of diclofenac derivatives. A comprehensive understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for researchers aiming to develop novel anti-inflammatory agents with improved efficacy and safety profiles. The continued exploration of new chemical entities derived from this compound holds significant promise for advancing the treatment of inflammatory conditions.
References
- 1. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. This compound | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diclofenac, methyl ester [webbook.nist.gov]
- 8. 15307-78-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. e-journals.in [e-journals.in]
- 11. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. benchchem.com [benchchem.com]
The Role of Diclofenac Methyl Ester in Cyclooxygenase (COX) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac (B195802), a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. This technical guide delves into the role of its derivative, diclofenac methyl ester, in COX inhibition. While extensive data exists for diclofenac, specific quantitative inhibitory concentrations for its methyl ester are less prevalent in publicly available literature. This guide summarizes the known COX inhibition data for diclofenac, discusses the likely role of this compound as a prodrug, provides detailed experimental protocols for assessing COX inhibition, and visualizes the key pathways and workflows involved in this area of research.
Introduction to Cyclooxygenase and Diclofenac
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It is responsible for the conversion of arachidonic acid into prostanoids, which are lipid signaling molecules that mediate pain, inflammation, and fever. There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are key mediators of inflammation and pain.
Diclofenac is a well-established NSAID that inhibits both COX-1 and COX-2. While it is generally considered non-selective, some studies suggest a preferential inhibition of COX-2. The therapeutic anti-inflammatory and analgesic effects of diclofenac are attributed to its inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to its inhibition of COX-1.
This compound: A Prodrug Perspective
This compound is a derivative of diclofenac where the carboxylic acid group is esterified with a methyl group. In pharmacology, esterification is a common strategy to create prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This approach can be used to improve drug delivery, bioavailability, and pharmacokinetic properties.
Methodological & Application
Application Note: Quantitative Analysis of Diclofenac Methyl Ester using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), is often studied and formulated in various forms, including its methyl ester derivative. Diclofenac methyl ester is a crucial reference standard in the synthesis and analysis of diclofenac-related compounds. Accurate and precise quantification of this compound is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and drug metabolism research. This application note details a robust and validated RP-HPLC method for the determination of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for reliable quantification.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (analytical grade)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the separation and quantification of diclofenac and its related compounds, and can be adapted for this compound.[1][2][3][4]
| Parameter | Condition |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) in a 50:50 (v/v) ratio.[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm[3] |
| Column Temperature | Ambient (approximately 25 °C) |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
4. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution or a formulated product, the following procedure can be applied:
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.
5. Calibration and Quantification
-
Inject the prepared standard solutions in triplicate, starting from the lowest concentration.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be greater than 0.999 for good linearity.
-
Inject the prepared sample solutions in triplicate.
-
Calculate the concentration of this compound in the samples by interpolating their mean peak areas from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. |
| Accuracy (% Recovery) | Typically between 98% and 102%. |
| Precision (% RSD) | Intraday and interday precision should have a Relative Standard Deviation (RSD) of less than 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. |
Data Presentation
The following table summarizes typical quantitative data that can be expected from a validated HPLC method for diclofenac and its derivatives, which can be used as a benchmark for the this compound method.
| Parameter | Typical Value |
| Retention Time (min) | 4.0 - 8.0[1][4] |
| Linearity Range (µg/mL) | 20 - 100[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.68 ± 0.46[4] |
| Precision (% RSD) | < 2% |
| LOD (µg/mL) | Dependent on instrument sensitivity, typically in the ng/mL range.[2] |
| LOQ (µg/mL) | Dependent on instrument sensitivity, typically in the ng/mL to low µg/mL range.[2] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
References
Application Notes and Protocols for the Development and Validation of an LC-MS/MS Method for Diclofenac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diclofenac (B195802) is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its methyl ester derivative is often used as a reference standard or may be formed during analytical procedures involving derivatization. A sensitive and selective analytical method for the quantification of diclofenac methyl ester is crucial for various applications, including metabolism studies and quality control. LC-MS/MS offers the high sensitivity and specificity required for accurate quantification of analytes in complex biological matrices.
This application note details the steps to develop and validate an LC-MS/MS method for this compound, providing a roadmap for researchers to establish a reliable analytical procedure.
Predicted Analyte Properties
-
Compound: this compound
-
Molecular Formula: C₁₅H₁₃Cl₂NO₂
-
Molecular Weight: 310.18 g/mol
-
Structure:
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Diclofenac-d4 (B196401) (or other suitable internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of diclofenac-d4 in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the 100 ng/mL IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions (Starting Point)
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions (To be Optimized)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion ([M+H]⁺): m/z 310.0
-
Predicted Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. Likely fragments would involve the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the ester bond.
-
Internal Standard (Diclofenac-d4) MRM Transition: m/z 300.0 → 256.0
-
Collision Gas: Argon
-
Optimization: The collision energy and other source parameters (e.g., capillary voltage, source temperature) must be optimized to achieve the highest signal intensity for the precursor and product ions.
Method Validation Plan
A full validation of the developed method should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Prepare calibration curves by spiking blank matrix with known concentrations of this compound. A linear range of 1-1000 ng/mL is suggested as a starting point. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 50, and 800 ng/mL) in five replicates on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.
-
Stability: Assess the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (Diclofenac-d4) |
| Ionization Mode | ESI Positive | ESI Negative |
| Precursor Ion (m/z) | 310.0 | 300.0 |
| Product Ion (m/z) | To be determined | 256.0 |
| Collision Energy (eV) | To be determined | 15 |
| Cone Voltage (V) | To be determined | 30 |
Table 2: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | ≥ 0.99 |
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | ||||
| Low | 3 | ||||
| Medium | 50 | ||||
| High | 800 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | ||
| High | 800 |
Visualizations
Utilizing Diclofenac Methyl Ester as an Internal Standard in Bioanalytical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide on the theoretical application of diclofenac (B195802) methyl ester as an internal standard (IS) for the quantification of diclofenac in biological matrices. While the use of isotopically labeled internal standards, such as diclofenac-d4, is prevalent, this application note explores the rationale and provides a detailed, albeit theoretical, protocol for employing the methyl ester prodrug for this purpose. The information herein is based on established principles of bioanalytical method development and validation.
Introduction
In quantitative bioanalysis, an internal standard is crucial for correcting the variability in sample preparation and instrument response. The ideal internal standard should mimic the analyte's chemical and physical properties throughout the analytical process. Diclofenac methyl ester, a prodrug of diclofenac, presents a structurally similar and chemically related option as an internal standard. Its use can be particularly relevant in scenarios where isotopically labeled standards are unavailable or cost-prohibitive.
However, a critical consideration when using a prodrug as an internal standard is its potential in-vitro conversion to the active drug during sample collection, processing, and storage. This can lead to an overestimation of the analyte concentration. Therefore, rigorous validation of the analytical method is paramount to ensure the stability of the internal standard and the accuracy of the results.
Rationale for Using this compound as an Internal Standard
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The rationale for considering this compound is based on the following principles:
-
Structural Similarity: this compound shares the core structure of diclofenac, which can lead to similar behavior during sample extraction and chromatographic separation.
-
Physicochemical Properties: The esterification of the carboxylic acid group alters the polarity of the molecule, allowing for distinct chromatographic retention times and mass-to-charge ratios (m/z) in mass spectrometry, thus preventing interference with the analyte.
-
Co-extraction: Due to its similarity to diclofenac, the methyl ester is likely to have a comparable extraction recovery from biological matrices, effectively compensating for variations in the extraction process.
The logical relationship for the use of this compound as an internal standard is depicted in the following diagram:
Application Notes and Protocols for In Vivo Research: Preparation of Diclofenac Methyl Ester Solutions
Introduction
Diclofenac (B195802) is a widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. For in vivo research, diclofenac methyl ester, a prodrug of diclofenac, is often utilized. As a more hydrophobic compound, it can offer advantages in certain formulations and delivery routes. Following administration, it is metabolized to the active diclofenac. This document provides detailed protocols for the preparation of this compound solutions for use in in vivo research settings.
Data Presentation
The following table summarizes the in vivo anti-inflammatory efficacy of the active metabolite, diclofenac, in a widely used animal model. This data is provided as a reference for researchers using this compound, which is expected to convert to diclofenac in vivo to exert its therapeutic effects.
| Compound | Animal Model | Dose (Oral) | Time Point | % Inhibition of Paw Edema | Reference |
| Diclofenac | Carrageenan-Induced Rat Paw Edema | 5 mg/kg | 2 hours | 56.17 ± 3.89 | [1] |
| Diclofenac | Carrageenan-Induced Rat Paw Edema | 20 mg/kg | 3 hours | 71.82 ± 6.53 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol details the preparation of a this compound solution suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (12.5 mg/mL in DMSO):
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 12.5 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Working Solution Preparation (in 10% DMSO / 90% Corn Oil):
-
For a final desired concentration, calculate the required volume of the stock solution and corn oil. For example, to prepare 1 mL of a 1.25 mg/mL working solution, you will need 100 µL of the 12.5 mg/mL stock solution and 900 µL of corn oil.
-
In a new sterile microcentrifuge tube, add the calculated volume of corn oil.
-
Add the calculated volume of the this compound stock solution to the corn oil.
-
Vortex the mixture vigorously to ensure a homogenous suspension. The resulting solution should be clear.
-
Note on Stability:
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
The DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method to evaluate the anti-inflammatory effects of the prepared this compound solution.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control (10% DMSO in corn oil)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into three groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 5 mg/kg body weight)
-
Group 3: this compound (e.g., 20 mg/kg body weight)
-
-
Administer the respective solutions orally via gavage 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Ct - C0)control - (Ct - C0)treated ] / (Ct - C0)control x 100 Where:
-
Ct = Paw volume at time 't'
-
C0 = Paw volume at time 0
-
-
Visualizations
Diclofenac's Mechanism of Action
Caption: Mechanism of action of Diclofenac.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: Workflow for carrageenan-induced paw edema assay.
References
Anwendungshinweise und Protokolle zur Derivatisierung von Diclofenac zu seinem Methylester für analytische Zwecke
Einführung
Diclofenac (B195802) ist ein weit verbreitetes nichtsteroidales Antirheumatikum (NSAR), das zur Behandlung von Schmerzen und Entzündungen eingesetzt wird. Für eine genaue quantitative Analyse in verschiedenen Matrices wie pharmazeutischen Formulierungen oder biologischen Proben ist häufig eine Derivatisierung erforderlich, um die Flüchtigkeit und thermische Stabilität der Verbindung für gaschromatographische (GC) Verfahren zu verbessern. Die Veresterung von Diclofenac zu seinem Methylester ist eine gängige und effektive Derivatisierungsstrategie, die eine empfindliche und robuste Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ermöglicht.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Diclofenac zu Diclofenac-Methylester und die anschließende quantitative Analyse.
Analytische Methodenübersicht
Die quantitative Bestimmung von Diclofenac nach der Derivatisierung zum Methylester erfolgt typischerweise mittels GC-MS. Diese Technik bietet eine hohe Selektivität und Empfindlichkeit. Alternativ kann die Analyse auch mittels Hochleistungsflüssigkeitschromatographie (HPLC) erfolgen, die jedoch in der Regel keine Derivatisierung erfordert.[1][2][3]
Quantitative Datenübersicht
Die folgende Tabelle fasst die quantitativen Parameter zusammen, die mit den beschriebenen Methoden erreicht werden können.
| Parameter | GC-MS nach Derivatisierung | HPLC-UV |
| Linearitätsbereich | 0,25–5 µg/mL[4] | 10–200 µg/mL[1] |
| Nachweisgrenze (LOD) | 0,05 µg/mL[4] | 12,5 ng/mL[1] |
| Bestimmungsgrenze (LOQ) | 0,15 µg/mL[4] | Nicht explizit angegeben |
| Wiederfindungsrate | ca. 95%[5] | 99,38%[6] |
Experimentelle Protokolle
Protokoll 1: Veresterung von Diclofenac mit Methanol und Schwefelsäure
Dieses Protokoll beschreibt die klassische Fischer-Veresterung von Diclofenac unter Verwendung von Methanol als Reagenz und Lösungsmittel sowie konzentrierter Schwefelsäure als Katalysator.[7][8]
Materialien:
-
Diclofenac-Probe
-
Methanol (wasserfrei)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Natriumbicarbonat-Lösung (gesättigt)
-
Organisches Lösungsmittel zur Extraktion (z. B. Diethylether oder Ethylacetat)
-
Wasserfreies Natriumsulfat oder Magnesiumsulfat
-
Heizquelle mit Rückflusskühler
-
Scheidetrichter
-
Rotationsverdampfer
Durchführung:
-
Lösen Sie eine bekannte Menge Diclofenac (z. B. 0,02 mol) in trockenem Methanol (40–45 mL) in einem Rundkolben.[8]
-
Fügen Sie vorsichtig unter Rühren einige Tropfen (ca. 1-1,5 mL) konzentrierte Schwefelsäure hinzu.[8]
-
Erhitzen Sie die Mischung für 5–6 Stunden unter Rückfluss bei ca. 65 °C.[8] Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Entfernen Sie überschüssiges Methanol mit einem Rotationsverdampfer.
-
Neutralisieren Sie die verbleibende Lösung vorsichtig mit einer gesättigten Natriumbicarbonat-Lösung.
-
Extrahieren Sie den Diclofenac-Methylester mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether).
-
Vereinigen Sie die organischen Phasen und trocknen Sie sie über wasserfreiem Natriumsulfat oder Magnesiumsulfat.
-
Filtrieren Sie das Trockenmittel ab und dampfen Sie das Lösungsmittel vorsichtig unter reduziertem Druck ein, um den rohen Diclofenac-Methylester zu erhalten.
-
Der erhaltene Ester kann für die GC-MS-Analyse in einem geeigneten Lösungsmittel rekonstituiert werden.
Protokoll 2: Silylierungs-Derivatisierung für die GC-MS-Analyse
Die Silylierung ist eine alternative Derivatisierungsmethode, die die Carbonsäuregruppe von Diclofenac in einen flüchtigeren Silylester umwandelt. N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein häufig verwendetes Silylierungsmittel.[9][10][11]
Materialien:
-
Getrockneter Extrakt der Diclofenac-Probe
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Heizblock oder Ofen
-
GC-Vials
Durchführung:
-
Überführen Sie den getrockneten Probenextrakt, der Diclofenac enthält, in ein GC-Vial.
-
Fügen Sie das Derivatisierungsreagenz MSTFA (z. B. 25 µL) zum getrockneten Extrakt hinzu.[10][11]
-
Verschließen Sie das Vial fest und erhitzen Sie es für eine bestimmte Zeit (z. B. 30 Minuten) bei einer bestimmten Temperatur (z. B. 80 °C), um eine vollständige Derivatisierung sicherzustellen.[9]
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Die Probe ist nun bereit für die Injektion in das GC-MS-System.
Visualisierungen
Diagramm 1: Arbeitsablauf der Veresterungs-Derivatisierung
Abbildung 1: Schematische Darstellung des Arbeitsablaufs für die Derivatisierung von Diclofenac mittels Veresterung.
Diagramm 2: Logische Beziehung der analytischen Schritte
Abbildung 2: Logischer Ablauf von der Probenahme bis zum finalen analytischen Ergebnis.
References
- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. redalyc.org [redalyc.org]
- 4. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of diclofenac in water samples using in situ derivatization-vortex-assisted liquid-liquid microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of diclofenac methyl ester in developing transdermal drug delivery systems
Application Notes: Diclofenac (B195802) Methyl Ester for Transdermal Drug Delivery
Introduction
Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for pain and inflammation. However, its oral administration is associated with gastrointestinal side effects. Transdermal delivery offers a promising alternative by delivering the drug directly to the site of action, minimizing systemic exposure and related adverse effects. The major challenge in transdermal delivery is the low permeability of drugs across the stratum corneum, the skin's primary barrier.
One effective strategy to enhance skin penetration is the prodrug approach.[1] By chemically modifying a parent drug, its physicochemical properties, such as lipophilicity and solubility, can be optimized for better skin permeation.[1][2] Diclofenac methyl ester, a simple ester prodrug of diclofenac, has been investigated for this purpose. The esterification of the carboxylic acid group in diclofenac to form this compound increases its lipophilicity. This modification can potentially improve partitioning into the lipid-rich stratum corneum. Following permeation through the skin, the ester is expected to be hydrolyzed by esterases present in the viable epidermis, releasing the active parent drug, diclofenac.[1][3]
These notes provide an overview of the application of this compound in transdermal systems, including quantitative data on its physicochemical properties and skin permeation, alongside detailed protocols for its synthesis, formulation, and evaluation.
Quantitative Data Summary
The following tables summarize the physicochemical properties and in vitro skin permeation data for this compound (MD) compared to its parent drug, diclofenac acid (DA).
Table 1: Physicochemical Properties of Diclofenac Acid (DA) and this compound (MD)
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (μg/mL) | Octanol/Water Partition Coefficient (Log P) |
|---|---|---|---|
| Diclofenac Acid (DA) | 296.15 | 7.5 ± 0.1 | 4.0 ± 0.0 |
| This compound (MD) | 310.18 | 1.1 ± 0.1 | 5.2 ± 0.1 |
(Data sourced from a study evaluating diclofenac prodrugs)[1][4]
Table 2: In Vitro Permeation of Diclofenac Acid (DA) and this compound (MD) Across Human Epidermal Membrane
| Compound | Donor Solution | Steady-State Flux (μg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) |
|---|---|---|---|
| Diclofenac Acid (DA) | Saturated Aqueous Solution | 0.027 ± 0.009 | 3.60 |
| This compound (MD) | Saturated Aqueous Solution | Not Detectable | Not Detectable |
(Data from in vitro flux studies using Franz diffusion cells. The lack of detectable permeation for MD from a saturated aqueous solution was attributed to its very low aqueous solubility)[1][3]
Visualizations
Caption: Prodrug strategy for enhancing transdermal delivery of diclofenac.
Caption: Experimental workflow for formulation and evaluation.
Caption: Logical diagram of a Franz diffusion cell apparatus.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methods used for synthesizing NSAID ester prodrugs.[1][3]
Materials:
-
Diclofenac acid
-
Methanol (B129727) (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
Magnetic stirrer and stir bars
-
Reaction flask
-
Standard laboratory glassware
Procedure:
-
Dissolve diclofenac acid (e.g., 0.003 mol) in 20 mL of acetone in a suitable reaction flask.
-
Add a catalytic amount of 4-pyrrolidinopyridine (e.g., 25 mg) and stir until dissolved.
-
Add an excess of methanol (e.g., 0.009 mol) to the solution and continue stirring.
-
Slowly add DCC (e.g., 777 mg) to the reaction mixture. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Allow the reaction to proceed with continuous stirring for 18-24 hours at room temperature.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using flash silica (B1680970) gel column chromatography or recrystallization as required.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2: Preparation of Transdermal Formulations
2.1 Simple Saturated Solution
This formulation is typically used for initial in vitro permeation screening.[1]
Materials:
-
This compound
-
Vehicle (e.g., 5% propylene (B89431) glycol in deionized water)
-
Sonicator
-
Vials
Procedure:
-
Add an excess amount of this compound (e.g., 10 mg/mL) to the vehicle in a glass vial.
-
Sonicate the suspension in a water bath for 20-30 minutes to facilitate dissolution.
-
Allow the suspension to equilibrate for at least 1 hour at the experimental temperature before use.
-
Use the supernatant (saturated solution) for the in vitro flux study, ensuring no undissolved particles are transferred.
2.2 Nanoparticle Suspension (W/O/W Emulsion Solvent Evaporation Method)
This method is suitable for encapsulating drugs into polymeric nanoparticles for sustained release.[5][6]
Materials:
-
This compound
-
Polymer (e.g., Ethylcellulose - EC)
-
Organic solvent (e.g., Ethyl acetate)
-
Surfactant/Stabilizer (e.g., Polyvinyl alcohol - PVA)
-
Deionized water
-
Homogenizer and magnetic stirrer
Procedure:
-
Internal Aqueous Phase (W1): Prepare a solution if needed, or proceed directly if the drug is oil-soluble.
-
Organic Phase (O): Dissolve this compound and the polymer (e.g., EC) in the organic solvent (e.g., 5 mL of ethyl acetate).
-
Primary Emulsion (W/O): Add the internal aqueous phase (if any, e.g., 1 mL) to the organic phase and emulsify using vigorous magnetic stirring to form a primary W/O emulsion.
-
External Aqueous Phase (W2): Prepare an aqueous solution of the stabilizer (e.g., 10 mL of PVA solution).
-
Double Emulsion (W/O/W): Add the primary emulsion to the external aqueous phase while stirring with a high-speed homogenizer to create the W/O/W double emulsion.
-
Solvent Evaporation: Continuously stir the resulting double emulsion at room temperature under a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Separation: Separate the nanoparticles from the suspension by centrifugation (e.g., 20,000 rpm for 20 min).
-
Wash the nanoparticle pellet with deionized water and resuspend for characterization and use.
Protocol 3: In Vitro Skin Permeation Study
This protocol describes the use of a static Franz diffusion cell, a standard method for evaluating transdermal drug delivery.[7][8][9]
Materials:
-
Franz diffusion cells (vertical type)
-
Excised skin membrane (e.g., human abdominal skin, porcine ear skin)[7][8]
-
Receptor medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Water bath with circulator and magnetic stirrer array
-
Formulation containing this compound
-
Syringes and collection vials
Procedure:
-
Skin Preparation: Thaw frozen excised skin. If using full-thickness skin, use a dermatome to obtain split-thickness skin sections (e.g., ~750 µm).[10] Carefully inspect the skin for any defects.
-
Cell Assembly: Mount the skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor chamber and the dermal side in contact with the receptor medium. Ensure no air bubbles are trapped beneath the skin. The diffusion area is typically between 0.6 to 1 cm².[1][8]
-
Equilibration: Fill the receptor chamber (typically 5-8 mL) with pre-warmed (32°C or 37°C) receptor medium.[8] Allow the system to equilibrate for 30-60 minutes. Maintain continuous stirring of the receptor medium.
-
Dosing: Apply a precise amount of the formulation (e.g., 0.5 mL of a solution or 10 mg/cm² of a semi-solid) evenly onto the skin surface in the donor chamber.[1][10]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber via the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method like HPLC.[11]
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.
-
Protocol 4: Analytical Quantification (RP-HPLC)
This is a general reverse-phase HPLC method for the quantification of diclofenac and its esters.[1][11]
Materials:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., Acetonitrile, Ammonium Acetate buffer)
-
This compound reference standard
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: 10mM Ammonium Acetate : Acetonitrile (e.g., 38:62 v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: 276 nm[11]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to create a series of calibration standards (e.g., 0.2 - 10 µg/mL).
-
Sample Preparation: Dilute the samples collected from the permeation study with the mobile phase as needed to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Method Validation: Validate the method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[11]
References
- 1. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of diclofenac prodrugs for enhancing transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. scielo.br [scielo.br]
- 7. Scholars@Duke publication: Comparison of skin permeability for three diclofenac topical formulations: an in vitro study. [scholars.duke.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. complexgenerics.org [complexgenerics.org]
- 11. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Diclofenac Methyl Ester in Sustained-Release Formulation Research
Introduction
Diclofenac (B195802), a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] However, conventional oral dosage forms of diclofenac often have a short biological half-life, necessitating frequent administration, which can lead to fluctuations in plasma drug concentration and an increased risk of gastrointestinal side effects.[3][4] Sustained-release formulations offer a solution by maintaining a therapeutic drug level for an extended period, thereby improving patient compliance, reducing dosing frequency, and minimizing adverse effects.[4][5]
While much of the available research focuses on diclofenac sodium, the principles and methodologies are largely applicable to its ester derivatives, such as diclofenac methyl ester. The development of a sustained-release system for this compound would aim to control its release rate from the dosage form, ensuring prolonged therapeutic efficacy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on sustained-release formulations of this compound.
Mechanism of Action: Diclofenac
Caption: Mechanism of action of Diclofenac.
Application Notes
Rationale for Sustained-Release Formulation
The primary goal of developing a sustained-release formulation for this compound is to prolong its therapeutic effect. The benefits include:
-
Reduced Dosing Frequency: Extended-release profiles allow for once or twice-daily dosing, improving patient adherence to the treatment regimen.[4]
-
Improved Therapeutic Efficacy: Maintaining a steady-state plasma concentration within the therapeutic window enhances the overall effectiveness of the drug.[4]
-
Minimized Side Effects: By avoiding sharp peaks in plasma concentration, the risk of dose-related adverse effects, particularly gastrointestinal issues, can be significantly reduced.
-
Enhanced Bioavailability: Controlled release can protect the drug from degradation in the gastrointestinal tract and optimize its absorption.[3][4]
Formulation Strategies
Several approaches can be employed to achieve sustained release of this compound. The choice of strategy depends on the desired release kinetics and the physicochemical properties of the drug.
-
Matrix Systems: The drug is uniformly dispersed within a polymer matrix that controls the rate of drug release.
-
Hydrophilic Matrices: Polymers like Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, and Carbopol are commonly used.[1][4][6] Upon contact with gastrointestinal fluids, these polymers swell to form a gel layer that controls drug diffusion and matrix erosion.
-
Hydrophobic Matrices: Insoluble polymers such as Ethyl Cellulose (B213188), Eudragit RS PO, and waxes can be used to create an inert matrix from which the drug diffuses out over time.[5][7]
-
-
Microencapsulation: The drug is encapsulated within a polymeric coating to form microparticles or microspheres.[8][9] The release is controlled by the properties of the coating material and its thickness. Common techniques include:
-
Osmotic Pump Systems: These formulations utilize osmotic pressure as the driving force for controlled drug delivery, providing a zero-order release profile.[11]
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Tablets by Wet Granulation
This protocol describes the preparation of sustained-release tablets using a hydrophilic polymer matrix.
1. Materials and Equipment:
-
This compound (Active Pharmaceutical Ingredient)
-
Hydroxypropyl Methylcellulose (HPMC K100M) (Release-controlling polymer)[1][4]
-
Microcrystalline Cellulose (Diluent)[12]
-
Isopropyl Alcohol (Granulating fluid)[1]
-
Talc (B1216) (Glidant)[1][12]
-
Magnesium Stearate (B1226849) (Lubricant)[1][12]
-
Mortar and Pestle
-
Sieves (Mesh no. 12 and 16)[1]
-
Drying Oven
-
Tablet Compression Machine
2. Procedure:
-
Dry Mixing: Accurately weigh the required quantities of this compound, HPMC K100M, and microcrystalline cellulose. Mix the powders thoroughly in a mortar and pestle using the geometric dilution technique.[1]
-
Granulation: Gradually add isopropyl alcohol to the powder mixture while triturating to form a coherent dough mass.[1]
-
Wet Screening: Pass the wet mass through a mesh no. 12 sieve to obtain wet granules.[1]
-
Drying: Dry the wet granules in a hot air oven at a temperature of 40-50°C until the desired moisture content is achieved.[1][13]
-
Dry Screening: Pass the dried granules through a mesh no. 16 sieve to break any aggregates and obtain uniform granules.[1]
-
Lubrication: Add the required quantities of talc and magnesium stearate to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine.
References
- 1. ajpamc.com [ajpamc.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Sustained-release diclofenac sodium microparticles via emulsion method. [wisdomlib.org]
- 4. irjmets.com [irjmets.com]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. In-vitro studies of diclofenac sodium controlled-release from biopolymeric hydrophilic matrices. [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Oral controlled release formulation of diclofenac sodium by microencapsulation with ethyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijhsr.org [ijhsr.org]
- 10. Formulation and Optimization of Sustained-Release Diclofenac Microspheres for Orally Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
- 12. researchgate.net [researchgate.net]
- 13. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Investigating Diclofenac Ester-Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the interaction of diclofenac (B195802) esters with biological membranes. Understanding these interactions is crucial for elucidating mechanisms of drug action, predicting bioavailability, and assessing potential toxicity. The following sections detail the experimental setups for key techniques used to characterize the binding, partitioning, permeability, and thermodynamic properties of diclofenac esters with model membrane systems.
Determination of Membrane Permeability using Franz Diffusion Cells
The Franz diffusion cell assay is a widely accepted in vitro method to evaluate the permeation of drugs through a membrane, mimicking physiological barriers.[1] This protocol is designed to assess the transdermal permeation of diclofenac esters.
Experimental Workflow for Franz Diffusion Cell Assay
Caption: Workflow for Franz Diffusion Cell Permeation Assay.
Protocol
1.1. Membrane Preparation:
-
Excised human or porcine skin can be used as the membrane.[1][2] The skin should be dermatomed to a uniform thickness (e.g., 400-600 µm).[1][3]
-
The prepared skin sections are stored frozen until use. Prior to the experiment, the skin is thawed and equilibrated in phosphate-buffered saline (PBS) at pH 7.4.
1.2. Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor and a receptor chamber, between which the prepared skin membrane is mounted.[1][4]
-
The receptor chamber is filled with a degassed receptor solution, typically PBS (pH 7.4), and maintained at 32 ± 1°C to simulate physiological skin temperature.[1][2] A magnetic stirrer ensures continuous mixing of the receptor fluid.
1.3. Application of Diclofenac Ester Formulation:
-
A known quantity of the diclofenac ester formulation is applied evenly to the surface of the membrane in the donor chamber.[2]
1.4. Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn for analysis.[1][5]
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[1]
1.5. Sample Analysis:
-
The concentration of diclofenac in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[1][6]
1.6. Data Analysis:
-
The cumulative amount of diclofenac permeated per unit area is plotted against time.
-
The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of the permeation profile.[1]
Quantitative Data: Diclofenac Permeation Parameters
| Diclofenac Salt/Ester | Vehicle | Membrane | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10³) | Reference |
| Diclofenac Diethylamine | Gel | Human Skin | 2.4 ± 0.5 | Not Reported | [2] |
| Diclofenac Sodium | Emulgel | Human Epidermis | 0.7 ± 0.1 | Not Reported | [2] |
| Diclofenac Epolamine | Saturated Aqueous Solution | Porcine Ear Skin | 15.48 ± 1.21 | 0.23 ± 0.02 | [7] |
| Diclofenac Diethylamine | Saturated Aqueous Solution | Porcine Ear Skin | 11.23 ± 0.98 | 0.19 ± 0.02 | [7] |
Characterization of Membrane Interaction using Calorimetry
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), provide valuable thermodynamic data on the interaction of drugs with lipid membranes.[6][8]
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes associated with the phase transitions of lipid bilayers, which can be perturbed by the insertion of a drug molecule.[3]
DSC Experimental Workflow
Caption: Workflow for DSC Analysis of Drug-Membrane Interaction.
Protocol
2.1.1. Liposome (B1194612) Preparation:
-
Multilamellar vesicles (MLVs) are prepared from phospholipids (B1166683) (e.g., DPPC, DMPC) in a suitable buffer.
-
Diclofenac ester is incorporated into the liposomes by co-dissolving with the lipids in an organic solvent before hydration.
2.1.2. DSC Measurement:
-
A known concentration of the liposome suspension is hermetically sealed in an aluminum pan. An identical pan containing only the buffer serves as a reference.
-
The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5°C/min) over a defined temperature range that encompasses the lipid phase transition.[3]
2.1.3. Data Analysis:
-
The thermogram (heat flow vs. temperature) of the liposomes with the diclofenac ester is compared to that of the pure liposomes.
-
Changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) indicate the extent of interaction.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (diclofenac ester) to a macromolecule (e.g., liposomes or membrane proteins), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[9][10]
ITC Experimental Workflow
Caption: Workflow for ITC Analysis of Drug-Membrane Binding.
Protocol
2.2.1. Sample Preparation:
-
A suspension of unilamellar vesicles (e.g., SUVs or LUVs) is prepared in a suitable buffer and placed in the ITC sample cell.
-
A solution of the diclofenac ester is prepared in the same buffer and loaded into the injection syringe.
2.2.2. ITC Titration:
-
The system is allowed to equilibrate at a constant temperature.
-
Small aliquots of the diclofenac ester solution are injected into the liposome suspension at regular intervals.[11]
2.2.3. Data Analysis:
-
The heat change associated with each injection is measured and plotted against the molar ratio of the drug to lipid.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10][11]
Quantitative Data: Thermodynamic Parameters of Diclofenac Interaction
| Interacting Molecule | Technique | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |
| Diclofenac with HSA | ITC | ~100 | 2 | Favorable | Favorable | [12] |
| Diclofenac with BSA | ITC | ~100 | 2 | Favorable | Unfavorable | [12] |
Localization within the Membrane using Fluorescence Quenching
Fluorescence quenching studies can determine the location of a drug within the lipid bilayer by using fluorescent probes positioned at different depths within the membrane.[13]
Protocol
3.1. Liposome and Probe Preparation:
-
Liposomes are prepared containing a series of n-(9-anthroyloxy) fatty acid probes, where the fluorescent anthroyloxy group is located at different positions along the acyl chain.[13]
3.2. Fluorescence Measurement:
-
The fluorescence emission spectrum of the probe-labeled liposomes is recorded.
-
The diclofenac ester is then added to the liposome suspension, and the fluorescence emission is measured again.
3.3. Data Analysis:
-
The degree of fluorescence quenching is determined for each probe.
-
Maximum quenching of a particular probe indicates that the diclofenac ester is located in the vicinity of that probe within the membrane.[13]
Determination of Membrane Partitioning and Orientation using Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy, in conjunction with spin-labeling, is a powerful technique to determine the precise location and orientation of a drug molecule within a lipid membrane.[8][14]
Protocol
4.1. Synthesis of Spin-Labeled Diclofenac Ester:
-
A stable nitroxide spin label is chemically attached to the diclofenac ester molecule. A common approach involves a sequence of iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification.[8][14]
4.2. Sample Preparation:
-
The spin-labeled diclofenac ester is incorporated into a model membrane system, such as multilamellar vesicles of a known lipid composition (e.g., POPC), at a low molar ratio (e.g., 1:100 drug to lipid).[14]
4.3. EPR Spectroscopy:
-
Continuous Wave (CW) EPR spectra are recorded at room temperature to confirm the incorporation of the spin-labeled drug into the membrane.[14]
-
Pulsed EPR techniques, such as 2H Electron Spin Echo Envelope Modulation (ESEEM), are used at low temperatures (e.g., 80 K) to determine the depth of immersion of the spin label within the membrane by measuring its interaction with deuterium (B1214612) atoms in deuterated water at the membrane surface.[8][14]
4.4. Data Analysis:
-
The EPR spectra provide information on the mobility and environment of the spin label.[14]
-
The ESEEM data allows for the calculation of the average depth of the spin-labeled portion of the diclofenac ester within the lipid bilayer. For spin-labeled diclofenac, it was found to be located near the 5th carbon atom of the lipid acyl chain.[14]
Quantitative Data: Membrane Partition Coefficient of Diclofenac
| Method | Log Kp (Liposome/Water) | Reference |
| Shake Flask (Octanol/Water, neutral form) | 4.51 | [15] |
| Shake Flask (Octanol/Water, pH 7.4) | 1.90 | [16] |
| Derivative Spectrophotometry | Similar to other methods | [13] |
| Fluorescence Quenching | Similar to other methods | [13] |
| Zeta-Potential Measurement | Similar to other methods | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Dermal Delivery of Diclofenac Sodium—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclofenac Salts, VIII. Effect of the Counterions on the Permeation through Porcine Membrane from Aqueous Saturated Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis and EPR Analysis of Spin-Labeled Diclofenac
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical synthesis of a spin-labeled diclofenac (B195802) analog for use in Electron Paramagnetic Resonance (EPR) studies. Such studies are valuable for investigating the interactions of diclofenac with biological systems, such as cell membranes.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase enzymes.[1][2][3] Understanding its interaction with cellular membranes is crucial for elucidating its mechanism of action and potential side effects.[4][5][6][7] Site-directed spin labeling (SDSL) in conjunction with EPR spectroscopy offers a powerful method to probe the molecular environment and dynamics of drug molecules.[8][9][10] This protocol details a synthetic route to covalently attach a nitroxide spin label to diclofenac, enabling its study by EPR spectroscopy.[4][5][6] The described method preserves the essential carboxyl group of diclofenac, which is important for its biological activity.[11]
Synthesis Workflow
The synthesis of spin-labeled diclofenac (diclofenac-SL) is achieved through a multi-step process. The general workflow is outlined in the diagram below.
Caption: Synthetic workflow for spin-labeled diclofenac and subsequent analysis.
Experimental Protocols
The following protocols are based on the successful synthesis of spin-labeled diclofenac for EPR studies.[4][5][6][7]
Materials and Reagents
-
Diclofenac
-
Potassium iodide (KI)
-
Sodium periodate (B1199274) (NaIO4)
-
Sodium chloride (NaCl)
-
Acetic acid
-
Methanol
-
Sulfuric acid
-
4-ethynyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
-
Palladium/copper catalyst for Sonogashira coupling
-
Triethylamine (B128534) (Et3N)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Reagents for oxidation of the spin label precursor
-
Reagents for saponification (e.g., lithium hydroxide)
Synthesis of Spin-Labeled Diclofenac (Diclofenac-SL)
The synthesis involves a sequence of five key reactions: iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification.[4][5][6][7][11]
Step 1: Iodination of Diclofenac This step introduces an iodine atom onto the diclofenac molecule, which is necessary for the subsequent cross-coupling reaction.
-
Dissolve diclofenac in acetic acid at room temperature.
-
Add potassium iodide (KI), sodium periodate (NaIO4), and sodium chloride (NaCl).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting iododiclofenac by column chromatography. An 89% yield has been reported for this step.[11]
Step 2: Esterification of Iododiclofenac The carboxylic acid group is protected as a methyl ester to prevent interference in the subsequent coupling reaction.
-
Dissolve the iododiclofenac from Step 1 in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete.
-
Neutralize the acid, remove the methanol, and extract the methyl ester product.
-
Purify the product if necessary. A 95% yield has been reported for this esterification.[11]
Step 3: Sonogashira Cross-Coupling This reaction couples the iodinated diclofenac ester with a spin label precursor.
-
In a suitable solvent, combine the methyl ester from Step 2 with 4-ethynyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine.
-
Add a palladium/copper catalyst and triethylamine (Et3N).
-
Heat the reaction mixture (e.g., to 75°C) until the starting materials are consumed.[11]
-
After cooling, perform a workup and purify the coupled product by chromatography. An 87% yield has been reported for this step.[11]
Step 4: Oxidation The tetrahydropyridine (B1245486) ring of the coupled product is oxidized to form the stable nitroxide radical.
-
Dissolve the product from Step 3 in an appropriate solvent.
-
Treat with a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid).
-
Monitor the reaction for the formation of the nitroxide radical.
-
Purify the spin-labeled ester intermediate.
Step 5: Saponification The methyl ester protecting group is removed to restore the carboxylic acid functionality of diclofenac.
-
Dissolve the spin-labeled ester from Step 4 in a solvent mixture (e.g., tetrahydrofuran/water).
-
Add a base such as lithium hydroxide (B78521) to hydrolyze the ester.
-
Stir until the reaction is complete.
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the final spin-labeled diclofenac (diclofenac-SL) and purify.
Characterization of Diclofenac-SL
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized diclofenac-SL.
-
EPR Spectroscopy: To verify the presence of the nitroxide radical and assess its rotational mobility.
EPR Spectroscopic Analysis
The synthesized diclofenac-SL can be used to study its interaction with model lipid membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).[4][5][6]
Sample Preparation for EPR
-
Dissolve diclofenac-SL in a suitable solvent (e.g., toluene (B28343) or DMSO) to create a stock solution.
-
For membrane interaction studies, prepare lipid vesicles (e.g., POPC).
-
Incorporate diclofenac-SL into the lipid vesicles at a desired molar concentration (e.g., 1 mol%). This can be achieved by mixing the drug and lipids before vesicle preparation or by adding a DMSO solution of the drug to pre-formed vesicles.[6]
EPR Data Acquisition
-
Continuous Wave (CW) EPR: Acquire CW-EPR spectra at room temperature to assess the mobility of the spin label. A significant decrease in the high-field component of the spectrum in the presence of lipid membranes indicates that the molecule is bound to the membrane.[12]
-
Pulsed EPR (ESEEM): 2H Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy can be used to determine the location of the spin-labeled diclofenac within the lipid bilayer by measuring the interaction of the electron spin with deuterium (B1214612) nuclei in deuterated water.[4][5][6]
Quantitative Data Summary
The following table summarizes typical EPR spectral parameters for diclofenac-SL in different environments.
| Sample | g-factor | Hyperfine Coupling Constant (a) | Observations |
| 5 mM Diclofenac-SL in Toluene | 2.0023 ± 0.0001 | 1.5 ± 0.02 mT | Spectrum is characteristic of a nitroxide with fast tumbling motion in an isotropic medium.[5][6] |
| Diclofenac-SL in POPC Vesicles (1 mol%) | Not specified | Not specified | Significant decrease in the high-field component, indicating substantial retardation of motion upon binding to the membrane.[6][12] |
Application: Probing Drug-Membrane Interactions
The synthesized spin-labeled diclofenac is a valuable tool for investigating how this NSAID interacts with and positions itself within lipid membranes.[4][5][6] EPR studies have shown that diclofenac-SL binds to POPC lipid membranes and is immersed to an average depth corresponding to the 5th carbon atom of the lipid chain.[4][5][6] This information is critical for understanding the molecular basis of its therapeutic effects and side effects.
Disclaimer: This protocol is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spin labeling EPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the reaction yield of diclofenac methyl ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of diclofenac (B195802) methyl ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of diclofenac methyl ester.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this compound synthesis, typically performed via Fischer esterification, can stem from several factors:
-
Presence of Water: The Fischer esterification is a reversible reaction. Any water present in the reactants (diclofenac acid, methanol) or solvent will drive the equilibrium back towards the starting materials, significantly reducing the ester yield.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Suboptimal Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) is crucial. Too little catalyst will result in a slow and incomplete reaction, while too much can lead to side reactions and complicate the purification process.
-
Side Reactions: The formation of byproducts, such as diclofenac lactam, can consume the starting material and reduce the yield of the desired ester.
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps if not performed carefully.
Q2: How can I minimize the impact of water on the reaction?
A2: To ensure a high yield, it is critical to maintain anhydrous (water-free) conditions.
-
Use Dry Reagents: Use anhydrous methanol (B129727) and ensure your diclofenac acid is thoroughly dried.
-
Dry Glassware: All glassware should be oven-dried or flame-dried before use to remove any adsorbed moisture.
-
Inert Atmosphere: While not always necessary for this specific reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Q3: What is the optimal amount of sulfuric acid to use as a catalyst?
A3: For the Fischer esterification of diclofenac, a catalytic amount of concentrated sulfuric acid is sufficient. Typically, a few drops to a small percentage of the molar equivalent of diclofenac acid are used. Adding an excessive amount of acid can lead to the dehydration of methanol to form dimethyl ether or promote other side reactions. It is recommended to start with a small amount and monitor the reaction progress by Thin Layer Chromatography (TLC).
Q4: I suspect a side reaction is occurring. What is the most likely byproduct and how can I prevent its formation?
A4: The most common side product is 1-(2,6-dichlorophenyl)-2-indolinone, also known as diclofenac lactam. This intramolecular cyclization product is favored under acidic conditions.
-
Formation: Diclofenac can cyclize to form the lactam, and this process can be accelerated in the presence of strong acids and high temperatures.[1][2]
-
Prevention:
-
Control Temperature: Avoid excessively high reaction temperatures. Refluxing at the boiling point of methanol (around 65°C) is generally sufficient.[3]
-
Minimize Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the work-up to avoid prolonged exposure to acidic conditions.
-
Use Milder Catalysts: Consider using alternative, milder acid catalysts such as para-toluenesulfonic acid (p-TsOH) or using solid acid catalysts, which can sometimes offer higher selectivity and easier removal.
-
Q5: I am having trouble with the purification. What are some common pitfalls and how can I overcome them?
A5: Purification of this compound typically involves an aqueous work-up followed by recrystallization or column chromatography.
-
Problem: Difficulty in separating the organic and aqueous layers during extraction.
-
Solution: Emulsions can form, especially if the pH is not distinctly acidic or basic. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.
-
-
Problem: Incomplete removal of unreacted diclofenac acid.
-
Solution: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which can then be easily removed in the aqueous layer.
-
-
Problem: The product does not crystallize upon cooling.
-
Solution: This could be due to the presence of impurities or using too much solvent for recrystallization. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can add a seed crystal of pure this compound. If the solution is too dilute, carefully evaporate some of the solvent and try to crystallize again.
-
-
Problem: Oiling out during recrystallization.
-
Solution: The compound is melting before it crystallizes, often due to a high concentration of impurities or cooling the solution too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes different reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fischer Esterification | Conc. H₂SO₄ | Methanol | 65 | 5-6 | Not specified | [3] |
| Fischer Esterification | Conc. H₂SO₄ | Methanol | Reflux | 0.3 | 95 | [4] |
| Alternative Route | Copper Catalyst | N-Methylpyrrolidone | 100-200 | 20-50 | 77-88 | [5] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid [3]
This protocol describes the synthesis of this compound from diclofenac acid and methanol using concentrated sulfuric acid as a catalyst.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diclofenac acid (1.0 eq) in dry methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 5-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the diclofenac acid spot is no longer visible.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to remove any unreacted diclofenac acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree for low yield.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
Overcoming challenges in the purification of diclofenac methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diclofenac (B195802) methyl ester.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of diclofenac methyl ester, offering potential causes and solutions in a practical question-and-answer format.
Recrystallization Issues
Q1: I am getting a very low yield after recrystallizing my this compound. What could be the problem?
A1: Low recovery during recrystallization is a common issue. Here are several potential causes and troubleshooting steps:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Before filtering, you can try to evaporate some of the solvent to the point of saturation (when crystals start to appear in the hot solution) and then allow it to cool again. Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Process is Too Rapid: Fast cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the growth of larger, purer crystals.
-
-
Premature Crystallization: If the solution cools down too quickly during filtration of insoluble impurities (hot filtration), the product may crystallize prematurely on the filter paper.
-
Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the ester, even at low temperatures.
-
Solution: Methanol (B129727) is a commonly used and effective solvent for the recrystallization of this compound.[1] If you are using a different solvent, consider switching to methanol or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid layer.
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.
-
Solution: Consider a preliminary purification step before recrystallization. Treatment with activated carbon can remove colored and some organic impurities.[1] Column chromatography is another option for removing significant impurities.
-
-
Insufficient Solvent: If the boiling point of the solvent is higher than the melting point of the solute, it can oil out.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure it fully dissolves. Then, try seeding the solution with a small crystal of pure product as it cools to encourage proper crystal lattice formation.
-
Q3: My purified this compound shows the presence of diclofenac acid in the HPLC/TLC analysis. How can I remove it?
A3: The presence of the parent carboxylic acid is a common impurity, arising from incomplete esterification or hydrolysis of the ester during workup and purification.
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions for extended periods.[2][3][4]
-
Solution 1: Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The diclofenac acid will be deprotonated and extracted into the aqueous layer, while the ester remains in the organic layer. Follow with a water wash to remove residual base and then dry the organic layer before solvent evaporation.
-
Solution 2: Column Chromatography: Column chromatography is very effective at separating the more polar diclofenac acid from the less polar this compound.
-
Column Chromatography Issues
Q4: What is a good starting point for a column chromatography protocol to purify this compound?
A4: A good starting point for column chromatography of this compound would be:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of heptane (B126788) (or hexane) and ethyl acetate. Based on related compounds, a starting eluent system could be 5-10% ethyl acetate in heptane. A toluene/ethyl acetate mixture (e.g., 5:1) has also been reported for a related diclofenac derivative.[5]
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition and to identify the fractions containing the pure product.
Q5: How can I effectively monitor my column chromatography using TLC?
A5: TLC is an essential tool for monitoring the progress of your column chromatography.
-
Developing a Staining System: Spot the crude mixture, pure starting materials (if available), and the desired product on a TLC plate. Test different mobile phase systems to find one that gives good separation between your product and impurities. A mobile phase of toluene:ethyl acetate:glacial acetic acid (60:40:1, v/v/v) has been used for diclofenac sodium and can be a good starting point.[6] The less polar this compound should have a higher Rf value than the more polar diclofenac acid.
-
Analyzing Fractions: Collect fractions from your column and spot them on TLC plates to identify which ones contain the pure product. Combine the pure fractions for solvent evaporation.
Stability and Degradation
Q6: I suspect my this compound is degrading during purification. What are the likely degradation products and how can I avoid this?
A6: this compound can be sensitive to both pH and temperature.
-
Hydrolysis: As mentioned in Q3, the primary degradation pathway is hydrolysis back to diclofenac acid. This can be catalyzed by residual acid or base from the synthesis.
-
Prevention: Ensure all acidic or basic reagents are neutralized and washed away during the workup before any heating steps (like solvent evaporation). Avoid prolonged exposure to aqueous conditions, especially at elevated temperatures.
-
-
Lactam Formation: Diclofenac and its esters can undergo intramolecular cyclization to form a lactam impurity (1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one). This can be promoted by acidic conditions.[2][3][4]
-
Prevention: Maintain neutral conditions during purification and storage. If acidic conditions are necessary (e.g., in the mobile phase for chromatography), minimize the exposure time and temperature.
-
Data Presentation
The following tables summarize quantitative data from various purification and synthesis protocols for diclofenac esters.
Table 1: Recrystallization of Diclofenac Esters - Yields and Conditions
| Ester | Recrystallization Solvent | Conditions | Yield (%) | Purity | Reference |
| This compound | Methanol | Cooled in an ice-water bath | 76.6 - 87.8 | >98% (HPLC) | [1] |
| Diclofenac Ethyl Ester | 99% Ethanol | Cooled to 6-12 °C | 75.31 ± 2.78 | Not specified | [7] |
| Diclofenac Ethyl Ester | 99% Ethanol | Reflux at 90°C for 60 min, then cooled to 6-12 °C | 90.64 ± 4.78 | Not specified | [7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
This protocol is based on the method described in patent CN107793323A.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This is a general protocol that can be adapted based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in heptane). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed sample to the top of the packed column. Alternatively, a minimal volume of the sample solution can be carefully loaded directly onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: Purification workflow for this compound.
Diagram 2: Troubleshooting Low Yield in Recrystallization
Caption: Troubleshooting decision tree for low recrystallization yield.
References
- 1. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. research.monash.edu [research.monash.edu]
- 5. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Cocrystal construction between the ethyl ester with parent drug of diclofenac: structural, stability, and anti-inflammatory study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diclofenac Methyl Ester Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diclofenac (B195802) methyl ester. It focuses on the identification of common degradation products and offers insights into experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for diclofenac methyl ester?
The primary degradation pathway for this compound is hydrolysis of the ester bond, which yields diclofenac and methanol (B129727). This hydrolysis is pH-dependent.[1][2] Once formed, diclofenac can undergo further degradation through several pathways:
-
Intramolecular Cyclization: Diclofenac can cyclize to form 1-(2,6-dichlorophenyl)indolin-2-one, commonly known as diclofenac lactam.[3][4]
-
Oxidation: Advanced oxidation processes can lead to hydroxylation of the aromatic rings, decarboxylation, and cleavage of the C-N bond.[5]
-
Photodegradation: Exposure to light can induce degradation, leading to various photoproducts.
-
Reduction of the Carboxylic Acid Group: Degradation can also result in the formation of a primary alcohol or an aldehyde at the position of the original acetate (B1210297) group of diclofenac.[4]
Q2: What are the most common degradation products of this compound I should expect to see?
Based on the degradation pathways, the most common degradation products you are likely to encounter in your experiments are:
-
Diclofenac: The initial product of ester hydrolysis.
-
Diclofenac Lactam (1-(2,6-dichlorophenyl)indolin-2-one): Formed via intramolecular cyclization of diclofenac.[3][6]
-
Hydroxylated Diclofenac Derivatives: Such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac.
-
2-((2,6-dichlorophenyl)amino)benzaldehyde and (2-((2,6-dichlorophenyl)amino)phenyl)methanol: Products resulting from the reduction of the carboxylic acid group of diclofenac.[4]
Q3: How does pH affect the stability of this compound?
The hydrolysis of diclofenac esters is pH-dependent.[1][2] Generally, ester hydrolysis is catalyzed by both acid and base. Therefore, you can expect the degradation of this compound to be more rapid at acidic and alkaline pH values compared to neutral pH. For some diclofenac esters, maximum stability has been observed in the slightly acidic pH range.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with residual silanols on the column. 3. Incompatible injection solvent. 4. Column contamination or degradation. | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to suppress ionization of acidic or basic analytes. Add a competing base or acid to the mobile phase. 3. Dissolve the sample in the mobile phase or a weaker solvent.[7][8] 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Air bubbles in the pump. 4. Leaks in the HPLC system. | 1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.[10] 2. Use a column oven to maintain a constant temperature.[8] 3. Purge the pump to remove any trapped air.[8] 4. Inspect all fittings and connections for leaks.[9] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or system. 2. Detector instability (e.g., temperature fluctuations). 3. Air bubbles in the detector flow cell. 4. Incomplete mobile phase mixing. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent.[7][11] 2. Allow the detector to warm up and stabilize. Ensure a stable ambient temperature.[11] 3. Purge the detector or flush with a solvent like isopropanol. 4. Ensure proper mobile phase mixing and degassing.[10] |
| Low Signal Intensity in LC-MS | 1. Ion suppression from the sample matrix or mobile phase additives. 2. Incorrect ionization mode (positive vs. negative). 3. Suboptimal MS source parameters (e.g., temperature, gas flow). 4. Poor chromatographic separation leading to co-elution with interfering compounds. | 1. Improve sample preparation to remove interfering substances. Use a mobile phase with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate). 2. For diclofenac and its acidic degradation products, negative ion mode is often preferred due to lower noise, although a good signal can be obtained in positive mode.[12] Experiment with both modes to determine the best signal-to-noise ratio for your specific analytes.[12] 3. Optimize source parameters through infusion of a standard solution. 4. Optimize the chromatographic method to achieve better separation from matrix components.[12] |
| Unexpected Peaks in the Chromatogram | 1. Contamination from sample preparation, solvent, or glassware. 2. Carryover from a previous injection. 3. Formation of new, unexpected degradation products. | 1. Run a blank injection of the solvent to identify the source of contamination. 2. Implement a needle wash step with a strong solvent between injections. 3. If conducting a forced degradation study, more extensive degradation can lead to secondary degradation products. |
Quantitative Data
While specific hydrolysis rate constants for this compound were not found in the literature reviewed, the following table summarizes kinetic data for the hydrolysis of other diclofenac esters, which can provide a general indication of the expected behavior. It is important to experimentally determine the specific rates for this compound.
| Diclofenac Ester | Condition | Half-life (t1/2) | Reference(s) |
| Diclofenac-(p-hydroxybenzoate)-2-monoglyceride | pH 7.4, 37°C | 3.23 hours | [3][6] |
| Diclofenac-monoglycerides | pH 7.4, 37°C | Slower than the p-hydroxybenzoate ester | [3][6] |
| Polyoxyethylene esters of diclofenac | pH 7.4, 32°C | 400-500 hours | [1] |
| Morpholinoalkyl esters of diclofenac | pH 7.4, 37°C | 3-34 hours | [1] |
| Hydroxyethyl esters of diclofenac | pH 7.4, 37°C | ~36 hours | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[13]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[13]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature or a slightly elevated temperature for a defined period.[14]
-
Thermal Degradation: Expose a solid sample of this compound and a solution sample to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
4. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Analyze an unstressed sample as a control.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
For LC-MS analysis, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Calculate the percentage of degradation of this compound under each condition.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijnrd.org [ijnrd.org]
- 12. diclofenac + or - - Chromatography Forum [chromforum.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ymerdigital.com [ymerdigital.com]
Optimizing storage conditions to ensure diclofenac methyl ester stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing storage conditions and ensuring the stability of diclofenac (B195802) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for diclofenac methyl ester?
A1: For optimal stability, this compound should be stored under controlled temperature conditions. For long-term storage, -20°C is recommended, which can ensure stability for at least two to four years.[1][2] For stock solutions, storage at -80°C is suitable for up to 6 months, while at -20°C, the stability is maintained for about one month.[3] It is also crucial to protect the compound from light and moisture.[4]
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution may indicate degradation. This can be caused by exposure to light (photodegradation) or elevated temperatures (thermal degradation). It is advisable to prepare fresh solutions for in vivo experiments on the day of use.[3] To investigate the cause, you can analyze the solution using a stability-indicating method like HPLC to identify any degradation products.
Q3: I observe a new peak in my HPLC analysis after storing the this compound solution at room temperature. What is this impurity?
A3: The appearance of a new peak in your HPLC chromatogram suggests that the this compound has degraded. Depending on the conditions, this could be due to hydrolysis or thermal degradation. A common degradation product resulting from intramolecular cyclization is 1-(2,6-dichlorophenyl)-1,3-dihydro-indol-2-one, also known as diclofenac lactam.[5][6]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound is pH-dependent. Esters are susceptible to hydrolysis, and the rate of this reaction is influenced by pH.[5][7] Under acidic conditions, diclofenac itself can undergo cyclization to form diclofenac lactam.[5][6] It is crucial to control the pH of your solutions to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected loss of potency in a sample. | Degradation due to improper storage (temperature, light, moisture). | Store this compound at -20°C or below, protected from light.[1][2] For stock solutions, use -80°C for storage up to 6 months or -20°C for up to 1 month.[3] |
| Appearance of unknown peaks in chromatogram. | Chemical degradation (hydrolysis, photodegradation, thermal degradation). | Analyze for known degradation products like diclofenac lactam.[5][6] Review storage and handling procedures to prevent exposure to adverse conditions. |
| Inconsistent results between experimental batches. | Variable stability of this compound stock solutions. | Prepare fresh working solutions for each experiment.[3] Ensure consistent storage conditions for all stock solutions. |
| Precipitation in prepared solutions. | Poor solubility or use of inappropriate co-solvents. | Ensure a clear stock solution is prepared first. Sequentially add co-solvents to the working solution. If precipitation occurs, reconsider the solvent system.[3] |
Stability Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | -20°C | ≥ 2 years | [2] |
| Stock Solution | -80°C | 6 months | [3] |
| Stock Solution | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a general method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of 275 nm or 221 nm.[8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) at a specified temperature for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at a specified temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat at a specific temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug solution to a light source (e.g., UV lamp or natural sunlight) for a defined period.
-
-
Analysis: Inject the prepared samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and a decrease in the main peak area.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 15307-78-5 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifelinkr.com [lifelinkr.com]
- 5. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cma4ch.org [cma4ch.org]
Troubleshooting low solubility of diclofenac methyl ester in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of diclofenac (B195802) methyl ester in aqueous media during their experiments.
Troubleshooting Guide
Problem: Diclofenac methyl ester is precipitating out of my aqueous solution.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to enhance its solubility:
1. Co-solvents
-
Question: How can I use co-solvents to dissolve this compound?
-
Answer: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds. For this compound, consider using ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400). It is recommended to first dissolve the compound in the pure co-solvent and then add the aqueous phase to the desired final concentration.
-
Experimental Protocol: Solubility Determination in Co-solvent Mixtures
-
Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v ethanol in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Table 1: Solubility of Diclofenac and its Derivatives in Various Solvents
| Compound | Solvent | Solubility |
| This compound | Water | Low (qualitative) |
| This compound | Water with 5% Propylene Glycol | No significant effect on solubility[1] |
| Diclofenac Sodium | Water (25°C) | 6.6 x 10⁻² M[2] |
| Diclofenac Sodium | Water + Ethanol (0.90 volume fraction) | Maximum solubility observed[2][3] |
| Diclofenac Sodium | Water + Methanol (0.85 volume fraction) | Maximum solubility observed[2] |
| Diclofenac Sodium | Water + 2-Propanol (0.50 volume fraction) | Maximum solubility observed[2] |
| Diclofenac | Propylene Glycol (32°C) | ~40 wt%[4] |
| Diclofenac | PEG 400 (32°C) | ~40 wt%[4] |
-
Troubleshooting Workflow for Co-solvent Selection
Caption: Workflow for selecting an appropriate co-solvent.
2. Cyclodextrins
-
Question: Can cyclodextrins improve the aqueous solubility of this compound?
-
Answer: Yes, cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes that are more water-soluble. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. Studies on diclofenac and its sodium salt have shown significant solubility enhancement with various cyclodextrins.[5]
-
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolve a specific molar ratio of this compound and a selected cyclodextrin (B1172386) (e.g., 1:1) in a suitable organic solvent (e.g., ethanol).
-
Slowly add this solution to an aqueous phase under constant stirring.
-
Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature to allow for complex formation and precipitation.
-
Collect the precipitate by filtration and wash it with a small amount of cold water.
-
Dry the resulting powder under vacuum.
-
Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD).[5]
-
-
Logical Relationship of Cyclodextrin Complexation
Caption: Formation of a water-soluble inclusion complex.
3. pH Adjustment
-
Question: Does changing the pH of the aqueous medium affect the solubility of this compound?
-
Answer: Unlike its parent compound, diclofenac acid, which has a carboxylic acid group and thus pH-dependent solubility, this compound lacks a readily ionizable group. Therefore, its solubility is largely independent of the pH of the aqueous medium. However, extreme pH values could potentially lead to the hydrolysis of the ester bond over time, converting it back to diclofenac, which would then exhibit pH-dependent solubility. It is crucial to consider the stability of the ester at the working pH.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected aqueous solubility of this compound?
-
Q2: What analytical methods can be used to quantify this compound in aqueous solutions?
-
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of diclofenac and its esters. UV-Vis spectrophotometry can also be used, although it may be less specific.
-
-
Q3: Are there any safety precautions I should take when working with this compound and co-solvents?
-
A3: Always consult the Safety Data Sheet (SDS) for this compound and any co-solvents used. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Q4: How can I confirm the formation of a cyclodextrin inclusion complex?
-
A4: Several analytical techniques can be used to confirm complex formation:
-
FTIR: Look for shifts in the characteristic absorption bands of both the drug and the cyclodextrin.
-
DSC: The melting point of the drug should disappear or shift in the thermogram of the complex.
-
XRD: The crystalline peaks of the drug should be absent or reduced in the diffractogram of the complex, indicating its amorphous dispersion within the cyclodextrin.[5]
-
-
-
Q5: What is a phase solubility study and how can it help?
-
A5: A phase solubility study is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex. It involves preparing saturated solutions of the drug in the presence of increasing concentrations of the cyclodextrin and measuring the total drug concentration at equilibrium. The resulting phase solubility diagram provides valuable information for optimizing the formulation.
-
References
Optimizing mass spectrometry parameters for sensitive detection of diclofenac methyl ester
Technical Support Center: Optimizing Mass Spectrometry for Diclofenac (B195802) Methyl Ester
Welcome to the technical support center for the sensitive detection of diclofenac methyl ester using mass spectrometry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Question: Why am I observing a low or no signal for this compound?
Answer:
A low or absent signal can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
-
Analyte Stability: this compound can be susceptible to hydrolysis, converting it back to diclofenac, especially under non-acidic pH conditions.[1][2][3][4]
-
Recommendation: Ensure your samples and standards are maintained at a low temperature and in a slightly acidic environment if possible. Prepare fresh stock solutions and working standards regularly.
-
-
Sample Preparation Issues: Inefficient extraction can lead to poor recovery of the analyte.
-
Chromatographic Problems: Poor peak shape, such as significant tailing or broadening, can reduce the signal-to-noise ratio.
-
Recommendation: Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion. Also, check for column degradation.
-
-
Mass Spectrometer Settings: Suboptimal ionization or fragmentation parameters will directly impact signal intensity.
-
Recommendation: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion selection and collision energy for the product ions. Confirm that the correct ionization mode (positive or negative) is being used. While diclofenac is often analyzed in negative ion mode, the methyl ester may show good sensitivity in positive ion mode as the [M+H]⁺ adduct.
-
Question: I am seeing a peak for diclofenac in my this compound sample. What is the cause?
Answer:
The presence of diclofenac in a this compound sample is likely due to hydrolysis of the ester bond.[1][2][3][4]
-
During Sample Storage: As mentioned, the ester can hydrolyze if stored under inappropriate pH or temperature conditions.
-
In the LC Mobile Phase: If the mobile phase has a neutral or basic pH, hydrolysis can occur on the column. An acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to maintain the stability of the ester.
-
In the Ion Source: In-source fragmentation or hydrolysis can sometimes occur, although this is less common for simple esters under typical ESI conditions.
Recommendation: To minimize hydrolysis, maintain acidic conditions throughout your sample preparation and analysis. If the problem persists, consider derivatizing your standards and samples immediately before analysis.
Question: My calibration curve for this compound is not linear at higher concentrations. What should I do?
Answer:
Non-linearity at higher concentrations is often due to detector saturation or ion source effects.
-
Detector Saturation: The detector has a limited dynamic range. At high analyte concentrations, it may no longer respond proportionally.
-
Recommendation: Dilute your high-concentration samples to fall within the linear range of your calibration curve. If you consistently work with high concentrations, you may need to adjust the detector gain or use a different instrument with a wider dynamic range.
-
-
Ion Source Saturation: At high concentrations, the efficiency of the ionization process can decrease, leading to a plateau in the signal response.
-
Recommendation: Similar to detector saturation, diluting your samples is the most straightforward solution. You can also try optimizing the ion source parameters, such as the spray voltage and gas flows, to improve ionization efficiency at higher concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in LC-MS/MS?
A1: The molecular weight of this compound is 310.18 g/mol .
-
Positive Ion Mode (ESI+): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 311.2. Expected product ions can be derived from the fragmentation of the parent molecule. A common fragmentation pathway for methyl esters is the neutral loss of methanol (B129727) (CH₃OH), which would result in a product ion at m/z 279.2. Another potential fragmentation is the loss of the methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 252.2. Based on the fragmentation of diclofenac, a product ion at m/z 214.1 (after loss of a chlorine atom and other rearrangements) is also possible.
-
Negative Ion Mode (ESI-): While less common for esters, if deprotonation occurs, the precursor ion would be [M-H]⁻ at m/z 309.2. Fragmentation in negative mode might be less structurally informative.
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: While diclofenac, with its carboxylic acid group, is typically analyzed in negative ion mode ([M-H]⁻), this compound lacks this acidic proton. Therefore, positive ion mode (ESI+) is generally more suitable for detecting the protonated molecule [M+H]⁺. It is always recommended to perform initial experiments in both modes to determine the optimal sensitivity for your specific instrument and conditions.
Q3: What type of internal standard should I use for quantitative analysis?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as diclofenac-d4 (B196401) methyl ester. If this is not available, a structurally similar compound that is not present in the samples can be used. For diclofenac analysis, diclofenac-d4 is commonly used.[6] If analyzing the methyl ester, a deuterated version would be preferable.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.
-
Effective Sample Cleanup: Use a robust sample preparation method like LLE or SPE to remove interfering matrix components.[6]
-
Chromatographic Separation: Ensure good chromatographic resolution between your analyte and any co-eluting matrix components.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of diclofenac, which can be used as a starting point for method development for this compound.
Table 1: Mass Spectrometry Parameters for Diclofenac (for reference)
| Parameter | Setting | Reference |
| Ionization Mode | Negative ESI | [7][8] |
| Precursor Ion (m/z) | 294.0 | [8] |
| Product Ion 1 (m/z) | 250.0 (Quantifier) | [8] |
| Product Ion 2 (m/z) | 252.0 (Qualifier) | [7] |
| Collision Energy (V) | 5 | [8] |
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Predicted Setting |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | 311.2 |
| Product Ion 1 (m/z) | 279.2 (Loss of CH₃OH) |
| Product Ion 2 (m/z) | 252.2 (Loss of COOCH₃) |
| Collision Energy (V) | Optimization required (start with 10-20 V) |
Table 3: Typical Liquid Chromatography Parameters
| Parameter | Setting | Reference |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) | [8] |
| Mobile Phase A | 0.1% Formic acid in water | [6] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | [7][8] |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B | |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 column with parameters similar to those in Table 3.
-
Establish a gradient elution method. For example, start with 95% mobile phase A for 1 minute, then ramp to 95% mobile phase B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
-
Mass Spectrometry:
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode.
-
Optimize the source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound.
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor and product ions from Table 2. Optimize the collision energy for each transition to achieve the highest signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
Technical Support Center: Diclofenac Methyl Ester Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of hydrolysis of diclofenac (B195802) methyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for diclofenac methyl ester in solution?
A1: this compound primarily degrades in aqueous solutions through hydrolysis of the ester bond. This reaction yields diclofenac and methanol.[1] Under acidic conditions, the parent drug, diclofenac, can undergo an intramolecular cyclization to form a lactam.[2][3][4] Therefore, two common degradation products found in solutions of this compound are diclofenac and diclofenac lactam.[2][3][4]
Q2: How does pH significantly impact the stability of this compound?
A2: The hydrolysis of this compound is highly dependent on pH.[5][6] The reaction is catalyzed by both hydrogen ions (acid-catalyzed) and hydroxyl ions (base-catalyzed).[7][8] Studies have shown that the hydrolysis rate is slowest in the mildly acidic pH range. Both strongly acidic and, particularly, neutral to alkaline conditions can significantly accelerate the degradation of the ester.[2][3]
Q3: What is the optimal pH range for maximizing the stability of this compound in an aqueous solution?
A3: Based on kinetic studies, this compound exhibits its maximum stability in the pH range of 3.0 to 4.0.[4] Operating within this pH window is critical for minimizing hydrolytic degradation during experiments or short-term storage.
Q4: Besides pH control, what other strategies can I employ to prevent hydrolysis?
A4: Several strategies can help enhance the stability of this compound:
-
Maintain Low Moisture Levels: Minimize the solution's exposure to moisture where possible. Using co-solvents like acetonitrile (B52724) (ACN) can reduce the water activity and slow hydrolysis.[2][9]
-
Temperature Control: Store solutions at reduced temperatures (e.g., refrigeration or frozen at -20°C to -80°C) to decrease the rate of chemical reactions, including hydrolysis.[8][10] Stock solutions are often recommended to be stored at -20°C for one month or -80°C for up to six months.[10]
-
Use of Buffers: Employ a suitable buffer system (e.g., citrate (B86180) buffer) to maintain the pH within the optimal stability range of 3.0-4.0.[4]
-
Chelating Agents: In some cases, metal ions can catalyze hydrolysis. The addition of a chelating agent like EDTA can help by complexing these metal ions.[9]
Troubleshooting Guide: Unexpected Degradation
If you are observing rapid or unexpected degradation of your this compound solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data: pH and Hydrolysis Rate
The stability of diclofenac esters is highly pH-dependent. The table below summarizes the specific catalytic and spontaneous rate constants for the degradation of diclofenac monoglyceride esters, which serve as a proxy for understanding the behavior of similar ester forms.
| Diclofenac Ester | kH (M⁻¹ h⁻¹) | kOH (M⁻¹ h⁻¹) | kH₂O (h⁻¹) | pH of Max. Stability |
| DCF-MGa (pH > 2.0) | 0.708 | 2.18 x 10⁴ | ~0 | 4.7 |
| DCF-PHB-MG | 0.261 | 1.40 x 10⁶ | 1.32 x 10⁻³ | 3.0-4.0 |
| Data adapted from kinetic studies on diclofenac esters at 37°C.[4] kH = specific acid-catalyzed rate constant; kOH = specific base-catalyzed rate constant; kH₂O = spontaneous hydrolysis rate constant. |
Visualized Degradation Pathway
The following diagram illustrates the key degradation pathways of this compound in an aqueous environment.
Caption: Degradation pathways of this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes how to prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Acetonitrile (ACN), HPLC grade
-
Citric acid
-
Sodium citrate
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 0.05 M Citrate Buffer (pH 4.0):
-
Prepare solutions of 0.05 M citric acid and 0.05 M sodium citrate.
-
Mix the two solutions, monitoring with a calibrated pH meter, until the final pH is 4.0.
-
-
Prepare the Co-solvent Mixture:
-
In a volumetric flask, prepare a 10% ACN solution by mixing 1 part acetonitrile with 9 parts 0.05 M citrate buffer (pH 4.0). For example, 10 mL of ACN and 90 mL of buffer for a total of 100 mL.
-
-
Dissolve this compound:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the co-solvent mixture (10% ACN in pH 4.0 citrate buffer) to achieve the target concentration. Use sonication if necessary to ensure complete dissolution.
-
-
Storage:
-
Store the final solution in a tightly sealed, amber glass vial to protect from light.
-
For short-term storage (up to a few days), keep at 2-8°C.
-
For long-term storage, aliquot and store at -20°C or -80°C.[10]
-
Protocol 2: Monitoring Stability of this compound by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method to quantify this compound and its primary degradant, diclofenac.
Equipment and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
This compound and diclofenac analytical standards
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.05 M orthophosphoric acid adjusted to pH 2.0). A typical ratio is 65:35 (Acetonitrile:Aqueous).[11]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Sample Preparation and Analysis:
-
Prepare a calibration curve using known concentrations of this compound and diclofenac standards.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and diclofenac based on their retention times from the standard injections.
-
Quantify the concentration of each compound at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining over time to determine the rate of hydrolysis.
-
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. quora.com [quora.com]
- 8. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Accelerated Stability Testing of Diclofenac Ester Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accelerated stability testing of diclofenac (B195802) ester formulations.
Frequently Asked Questions (FAQs)
Q1: What are the standard accelerated stability conditions for a new diclofenac ester formulation?
A1: According to the International Council for Harmonisation (ICH) guidelines, standard accelerated stability testing is typically conducted at 40°C ± 2°C with a relative humidity of 75% ± 5% RH for a period of six months.[1]
Q2: What are the primary degradation pathways for diclofenac esters?
A2: The primary degradation pathways for diclofenac esters are hydrolysis of the ester bond to form diclofenac and the corresponding alcohol, and intramolecular cyclization of the parent diclofenac (formed from hydrolysis) to form a lactam, specifically 1-(2,6-dichlorophenyl)-2-indolinone.[2][3][4] Hydrolysis is significantly influenced by pH.[2][3][4]
Q3: My diclofenac ester formulation is showing rapid degradation under accelerated conditions. What could be the cause?
A3: Rapid degradation is often linked to the pH of the formulation. Diclofenac esters can be susceptible to both acid- and base-catalyzed hydrolysis.[2][3][4] For instance, some diclofenac esters show maximum stability in the pH range of 3.0-4.7.[5] Additionally, interactions with excipients, exposure to light (photodegradation), or oxidative stress can also accelerate degradation.[6][7]
Q4: How can I minimize photodegradation of my diclofenac ester formulation during stability studies?
A4: To minimize photodegradation, it is crucial to use light-resistant (amber-colored) packaging for your stability samples.[7] Additionally, incorporating UV absorbers or antioxidants like ascorbic acid into the formulation can enhance photostability.[7] All handling of samples should be done in a dark environment to avoid exposure to light.[5]
Q5: What is a stability-indicating method, and why is it important for my study?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8][9] It is crucial for stability studies as it ensures that the decrease in the API concentration is accurately measured and that the formation of degradants is also monitored.[8][9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram | - Formation of degradation products (e.g., diclofenac, lactam).- Interaction with excipients.- Impurities in the API or excipients. | - Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradation products.[6][8][9]- Analyze individual excipients and the API to check for impurities.- Use a diode array detector (DAD) to check for peak purity.[9] |
| Loss of potency (assay value decreases) | - Hydrolysis of the ester linkage.- Photodegradation.- Oxidative degradation. | - Investigate the pH of the formulation; adjust if necessary to a pH of maximum stability.[2][3][4]- Protect the formulation from light using appropriate packaging.[7]- Consider adding an antioxidant to the formulation.[7] |
| Changes in physical appearance (e.g., color, viscosity) | - Degradation of the API or excipients.- Phase separation in emulsions or gels.- Microbial contamination. | - Correlate physical changes with chemical degradation by analyzing samples showing physical instability.- Evaluate the compatibility of the drug with all excipients.- Include microbiological testing as part of the stability protocol. |
| pH shift during the stability study | - Degradation of the API or excipients leading to acidic or basic byproducts.- Insufficient buffering capacity of the formulation. | - Identify the degradation products to understand their impact on pH.- Increase the buffer concentration or choose a more suitable buffer system for the formulation's pH range. |
Data Presentation
Table 1: ICH Standard Accelerated Stability Conditions
| Study | Storage Condition | Minimum Time Period |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Guidelines[1]
Table 2: Hydrolysis Half-lives of Selected Diclofenac Esters at 37°C
| Diclofenac Ester | pH | Medium | Half-life (t1/2) |
| Diclofenac-(p-hydroxybenzoate)-2-monoglyceride | 7.4 | Isotonic phosphate (B84403) buffer/10% ACN | 3.23 hours |
| Morpholinoalkyl esters of Diclofenac | 7.4 | Buffer | 3 - 34 hours |
| Polyoxyethylene ester prodrugs of Diclofenac | 7.4 | Buffer (at 32°C) | 400 - 500 hours |
Source: Adapted from Wang et al., 2016[2][3][4][5]
Experimental Protocols
Protocol 1: Accelerated Stability Study Setup
Objective: To evaluate the stability of a diclofenac ester formulation under accelerated conditions.
Methodology:
-
Prepare at least three batches of the diclofenac ester formulation using a process representative of the final manufacturing process.
-
Package the formulation in the proposed container-closure system.
-
Place the packaged samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for key stability attributes, including:
-
Physical characteristics: Appearance, color, odor, pH, and viscosity (for semi-solids).
-
Chemical characteristics: Assay of the diclofenac ester and quantification of known and unknown degradation products using a validated stability-indicating HPLC method (see Protocol 2).
-
Microbial limits: As per pharmacopeial requirements.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify diclofenac ester and its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dissolve and dilute the sample with a suitable solvent (e.g., mobile phase or methanol) to a known concentration within the linear range of the method.[7]
-
For semi-solid formulations, ensure complete extraction of the drug, which may require sonication.[7]
-
Filter the final solution through a 0.45 µm filter before injection.[7]
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]
-
Perform forced degradation studies (acidic and alkaline hydrolysis, oxidation, heat, and photolysis) to demonstrate the method's ability to separate the diclofenac ester from its degradation products.[8][9]
-
Visualizations
Caption: Workflow for an accelerated stability study.
Caption: Primary degradation pathways for diclofenac esters.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. ymerdigital.com [ymerdigital.com]
- 7. benchchem.com [benchchem.com]
- 8. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Photostability of Diclofenac and its Ester Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photostability of diclofenac (B195802) and its ester derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during photostability experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible degradation rates. | 1. Fluctuations in light source intensity or temperature. 2. Inconsistent sample positioning relative to the light source. 3. Variability in solvent purity, pH, or dissolved oxygen content. | 1. Calibrate and monitor the light source and temperature throughout the experiment. Use a validated photostability chamber. 2. Use a fixed sample holder to ensure consistent distance and angle to the light source. 3. Use high-purity solvents, control the pH with appropriate buffers, and consider deaerating the solution if oxygen's role is being excluded. |
| Unexpected degradation products are detected. | 1. Interaction with formulation excipients. 2. Presence of impurities in the drug substance or solvents that act as photosensitizers. 3. Secondary degradation of primary photoproducts. | 1. Run control experiments with individual excipients to identify interactions. 2. Ensure the purity of the diclofenac sample and solvents used. 3. Perform a time-course study to monitor the appearance and disappearance of intermediates. The primary photoproduct of diclofenac, a chlorocarbazole derivative, can further degrade.[1] |
| Very rapid degradation of diclofenac in topical formulations. | Diclofenac is known to be highly photolabile, especially in gel formulations.[2] A 10% loss can occur in under 4 minutes of irradiation.[2] | 1. Reduce the irradiation time or intensity to capture the initial degradation kinetics. 2. Incorporate the drug into photoprotective systems like cyclodextrins or niosomes.[2][3][4] 3. Add approved UV-absorbing agents to the formulation.[2][3] |
| Difficulty in separating and quantifying diclofenac and its photoproducts via HPLC. | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column selection. 3. Co-elution of degradants. | 1. Optimize the mobile phase, which is often a mix of acetonitrile (B52724) and a buffered aqueous solution.[5][6][7][8] Adjust the ratio or pH. 2. Use a high-resolution reversed-phase column (e.g., C8 or C18).[5][9] 3. Adjust the detection wavelength. Diclofenac is typically monitored at ~275-276 nm, but its photoproducts may have different absorption maxima.[5][10] A photodiode array (PDA) detector can be invaluable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation products of diclofenac?
A1: When irradiated with UVA light, diclofenac undergoes a photocyclization process.[1] This involves the sequential loss of its two chlorine substituents and a ring closure to form carbazole-1-acetic acid as the major product.[1][11] The primary intermediate in this process is 8-chloro-carbazole-1-acetic acid .[11][12] Minor products resulting from substitution by the solvent can also occur.[11]
Q2: According to which guidelines should photostability studies be conducted?
A2: Photostability testing should be conducted according to the ICH Q1B guidelines.[3] These guidelines specify the conditions for testing, including the use of a light source that produces an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13]
Q3: How significant is the photodegradation of diclofenac under simulated sunlight?
A3: The photodegradation is highly significant. Studies have shown that after 90 hours of exposure to a simulated sunlight source, the concentration of diclofenac as a pure active principle can decrease by as much as 91%.
Q4: Are the photodegradation products of diclofenac a safety concern?
A4: Yes. The transformation products of diclofenac can be more toxic than the parent compound.[12][14] For instance, some studies have reported a six-fold increase in toxicity in algal growth assays caused by diclofenac's phototransformation products.[12] This is a critical consideration in both pharmaceutical formulation and environmental risk assessment.
Q5: How can the photostability of diclofenac be improved in a formulation?
A5: Several strategies can significantly enhance photostability:
-
Incorporation of UV Absorbers: Adding light-absorbing agents like octisalate or octyl methoxycinnamate to topical formulations is effective.[2][3]
-
Encapsulation: Entrapping diclofenac in supramolecular structures such as β-cyclodextrin or in niosomal vesicles provides excellent photoprotection.[2][4][13]
-
Antioxidants: The addition of antioxidants, such as ascorbic acid, to niosomal formulations can further inhibit degradation.[4]
-
Opaque Packaging: Using appropriate light-blocking primary and secondary packaging is a fundamental and required step to protect the final drug product.[9][15]
Data Presentation: Quantitative Degradation Data
The following tables summarize quantitative data on the photostability of diclofenac under various conditions.
Table 1: Photodegradation of Diclofenac Active Principle
| Condition | Exposure Time | Percent Degradation | Reference(s) |
| Simulated Sunlight | 90 hours | 91% | |
| UV Photolysis (no catalyst) | 24 hours | ~60% | [16] |
| UV Photocatalysis (with HApTi catalyst) | 24 hours | ~95% | [16] |
Table 2: Time to 10% Degradation of Diclofenac in Various Topical Gel Formulations (Irradiation Source: 450 W/m²)
| Formulation Type | Time to 10% Degradation (t₁₀) | Reference(s) |
| Standard Commercial Gel | 3.90 - 4.38 minutes | [2][4] |
| Gel with Octisalate | 12.22 minutes | [2] |
| Gel with Octyl Methoxycinnamate | 13.75 minutes | [2] |
| Gel with β-Cyclodextrin | 25.01 minutes | [2] |
| Niosomal Gel with 5% Ascorbic Acid | 50.00 minutes | [4] |
Experimental Protocols
1. Protocol for Forced Photodegradation Study (as per ICH Q1B)
-
Objective: To evaluate the intrinsic photostability of diclofenac by exposing it to a standardized light source.
-
Apparatus: A validated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., artificial daylight fluorescent lamp combined with UV output or a mercury-vapor lamp with a tungsten filament).[3][14] The chamber should control for temperature.
-
Sample Preparation:
-
Drug Substance: Prepare a solution of diclofenac in a suitable, transparent solvent (e.g., water, methanol (B129727), or a buffered solution).[11] The concentration should be chosen to allow for accurate quantification post-degradation.
-
Drug Product (e.g., Gel): Spread a thin, uniform layer of the formulation onto an inert, transparent surface (e.g., a glass plate).[3]
-
-
Procedure:
-
Place the prepared samples in the photostability chamber.
-
Prepare "dark" control samples by wrapping them in aluminum foil and placing them in the same chamber to assess thermal degradation.
-
Expose the samples to a light dose equivalent to not less than 1.2 million lux-hours (visible) and 200 watt-hours/m² (UVA).[13]
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the withdrawn samples immediately using a validated stability-indicating analytical method (e.g., HPLC).
-
-
Analysis: Calculate the percentage of remaining diclofenac at each time point relative to the initial concentration. Identify and quantify any major degradation products.
2. Protocol for HPLC Analysis of Diclofenac
-
Objective: To quantify the concentration of diclofenac and separate it from its photodegradation products.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[10][17]
-
Typical Conditions:
-
Column: Alltech Alltima C8 (250 x 4.6 mm, 5 µm) or equivalent.[5][9]
-
Mobile Phase: A mixture of an acidic phosphate (B84403) buffer, acetonitrile, and methanol (e.g., 30:35:35 v/v/v).[5] Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 - 1.25 mL/min.[5]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a diclofenac reference standard.
-
Dilute the samples from the photodegradation study with the mobile phase to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify the diclofenac peak based on its retention time compared to the standard.
-
Quantify the concentration of diclofenac in the samples by comparing its peak area to the standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The difficulties for a photolabile drug in topical formulations: the case of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability and ex-vivo permeation studies on diclofenac in topical niosomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. zbc.uz.zgora.pl [zbc.uz.zgora.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cma4ch.org [cma4ch.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cma4ch.org [cma4ch.org]
- 16. Photocatalytic Degradation of Diclofenac by Hydroxyapatite–TiO2 Composite Material: Identification of Transformation Products and Assessment of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Method Validation for Diclofenac Sodium Injection by HPLC Method In Bulk Drug and Pharmaceutical Formulations - ProQuest [proquest.com]
Enhancing the permeability of diclofenac methyl ester for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing the biological permeability of diclofenac (B195802) methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is the permeability of diclofenac methyl ester observed to be very low in biological assays?
A1: this compound is significantly more hydrophobic (lipophilic) than its parent compound, diclofenac acid. This increased lipophilicity leads to very low aqueous solubility.[1] Studies on transdermal delivery have shown that this high hydrophobicity and decreased aqueous solubility can inhibit permeation across biological membranes like the human epidermis, where no detectable amount of the methyl ester was found to permeate.[1] In cell-based assays, the compound's tendency to partition into lipid environments can also lead to it becoming trapped within the cell membrane rather than passing through to the basolateral side.
Q2: What is the primary purpose of synthesizing this compound?
A2: this compound is often synthesized as a prodrug or as a chemical intermediate for further modification.[1][2] As a prodrug, it is designed to be metabolized by esterases in the plasma or tissues back into the active drug, diclofenac acid.[1] For instance, its bioconversion half-life in rat plasma is very rapid, at approximately 1.6 minutes.[1] It is also used as an intermediate in the synthesis of other derivatives, such as spin-labeled diclofenac for biophysical studies.[2]
Q3: How does the permeability of this compound compare to diclofenac acid or diclofenac sodium?
A3: this compound generally exhibits lower permeability than diclofenac acid or its salts in aqueous-based assays. While diclofenac itself is a BCS Class II drug (high permeability, low solubility), its salt forms (like diclofenac sodium) are used to improve solubility in formulations.[3][4] The methyl ester, however, is more lipophilic and less water-soluble than the acid form.[1] This can paradoxically hinder its permeation from an aqueous donor phase, as observed in studies where more hydrophilic ester prodrugs of diclofenac showed better flux across skin membranes than the hydrophobic methyl ester prodrug.[1]
Q4: Can I use permeation enhancers with this compound?
A4: While permeation enhancers like oleic acid, d-limonene, and Transcutol have been successfully used to improve the flux of diclofenac sodium[5], their effect on the highly lipophilic methyl ester is not well-documented. Given the methyl ester's poor aqueous solubility, formulation strategies such as microemulsions or using co-solvents might be necessary, but these must be carefully optimized to avoid damaging the integrity of the cell monolayer in in-vitro assays.[6]
Troubleshooting Guide
Problem: I am unable to detect any permeation of this compound in my cell-based assay (e.g., Caco-2, PAMPA).
This is a common issue reported in the literature for transdermal models.[1] The following guide provides potential causes and solutions to troubleshoot this problem.
| Potential Cause | Explanation | Suggested Solution(s) |
| 1. Low Aqueous Solubility | The concentration of the dissolved compound in the apical (donor) buffer is too low to create a sufficient concentration gradient to drive passive diffusion. | a) Use a Co-solvent: Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the assay buffer. Keep the final DMSO concentration low (typically <1%) to prevent cell toxicity. b) Check for Precipitation: After adding the compound to the buffer, visually inspect for any precipitate. Centrifuge or filter the donor solution before adding it to the cells to ensure only dissolved compound is used. |
| 2. Non-Specific Binding | Being highly lipophilic, this compound can adsorb to the plastic surfaces of the assay plates (e.g., Transwell® inserts), which reduces the amount of compound available for permeation and leads to poor recovery.[7] | a) Add Protein to Receiver Buffer: Add Bovine Serum Albumin (BSA, e.g., 4%) to the basolateral (receiver) chamber. BSA acts as a "sink" by binding the permeated compound, which helps maintain the concentration gradient and reduces non-specific binding to the plate.[7] b) Perform a Mass Balance Check: At the end of the experiment, rinse the apical and basolateral chambers and then extract the compound from the cell monolayer and the plastic insert using an organic solvent (e.g., methanol (B129727) or acetonitrile). Quantify the amount in the extract to determine how much was lost to binding. A reliable permeability result requires a recovery of >75%.[7] |
| 3. Rapid Bioconversion (Hydrolysis) | The methyl ester may be rapidly hydrolyzed to diclofenac acid by esterases present on or within the cells.[1] If your analytical method is specific to the methyl ester, you will not detect the converted diclofenac acid. | a) Broaden Analytical Method: Use an analytical method (e.g., LC-MS/MS) that can simultaneously quantify both this compound and diclofenac acid in your samples from both the donor and receiver compartments. b) Conduct Stability Studies: Incubate this compound with cell lysates or in the assay buffer used with the cells to determine its rate of degradation over the time course of your experiment. |
| 4. Inherently Low Permeability | The physicochemical properties of this compound (high lipophilicity coupled with low aqueous solubility) are fundamentally unfavorable for permeation from an aqueous donor phase across a cell monolayer.[1] | a) Re-evaluate Experimental Goals: Confirm if this compound is the correct molecule for your assay. If the goal is to assess the effects of diclofenac, using diclofenac sodium might be more appropriate. b) Modify the Assay: Consider using an assay designed for highly lipophilic compounds, which may involve different vehicles or artificial membranes like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Diclofenac and its Methyl Ester Prodrug. (Data sourced from a study on diclofenac prodrugs for transdermal delivery[1])
| Compound | Aqueous Solubility (mg/mL) | Octanol/Water Partition Coefficient (Log P) | Half-life in Rat Plasma (min) |
| Diclofenac Acid (DA) | 0.011 ± 0.001 | 1.14 ± 0.02 | N/A |
| This compound (MD) | 0.003 ± 0.000 | 2.11 ± 0.01 | 1.6 ± 0.1 |
Table 2: In Vitro Flux of Diclofenac and its Methyl Ester Prodrug Across Human Epidermal Membrane (HEM). (Data sourced from a study on diclofenac prodrugs for transdermal delivery[1])
| Compound | Steady State Flux (μg/cm²/h) |
| Diclofenac Acid (DA) | 0.49 ± 0.13 |
| This compound (MD) | Not Detected |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methods described in the literature for the esterification of diclofenac.[1][2]
Materials:
-
Diclofenac acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or Dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine
-
Acetone (if using DCC method)
-
Ethyl acetate (B1210297)
-
Anhydrous zinc sulfate (B86663) or magnesium sulfate
-
Reaction flask, condenser, magnetic stirrer
Method (Acid-Catalyzed Esterification[2]):
-
Dissolve diclofenac acid (e.g., 4.75 mmol) in methanol (45 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the mixture.
-
Attach a condenser and reflux the mixture with stirring for approximately 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution and then with brine to neutralize the remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound using column chromatography on silica (B1680970) gel.
Protocol 2: General Caco-2 Permeability Assay for Lipophilic Compounds
This protocol incorporates best practices for testing lipophilic compounds that are prone to non-specific binding.[7][8][9]
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound
-
DMSO (for stock solution)
-
Bovine Serum Albumin (BSA)
-
Lucifer Yellow (for monolayer integrity check)
-
Methanol or Acetonitrile (B52724) (for extraction)
-
12-well or 24-well companion plates
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Prepare Solutions:
-
Apical (Donor) Solution: Prepare the this compound solution in pre-warmed (37°C) HBSS. A small amount of DMSO (<1%) can be used to aid solubility. Include a marker for monolayer integrity like Lucifer Yellow.
-
Basolateral (Receiver) Solution: Prepare pre-warmed (37°C) HBSS containing 4% BSA to act as a sink.[7]
-
-
Cell Monolayer Preparation:
-
Gently wash the Caco-2 monolayers three times with pre-warmed Phosphate-Buffered Saline (PBS).
-
Transfer the Transwell® inserts to a new companion plate containing the Basolateral (Receiver) Solution (e.g., 1.5 mL).
-
Add buffer to the apical side (e.g., 0.5 mL) and let the cells equilibrate at 37°C in a shaker.
-
-
Permeability Experiment (Apical to Basolateral):
-
Remove the equilibration buffer from the apical side.
-
Add the Apical (Donor) Solution containing this compound to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Do not replace the volume to avoid dilution calculations.
-
At the end of the experiment, take a final sample from the apical chamber.
-
-
Monolayer Integrity Check: Analyze the amount of Lucifer Yellow that has permeated to the basolateral side. A permeation of <1% indicates a tight monolayer.
-
Mass Balance / Recovery:
-
After removing all solutions, wash the inserts with PBS.
-
Incubate the Transwell® insert (including the membrane with cells) in an organic solvent like methanol or acetonitrile for at least 1 hour to extract the compound bound to the cells and plastic.
-
Analyze the extract to quantify the adsorbed compound.
-
-
Sample Analysis: Analyze all samples (apical, basolateral, and extract) using a validated LC-MS/MS method to determine the concentration of this compound (and diclofenac acid, if applicable).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the rate of appearance of the compound in the receiver chamber over time. Ensure mass balance is within an acceptable range (e.g., >75%) for the Papp value to be considered reliable.[7]
Visualizations
Caption: Troubleshooting workflow for low permeability of this compound.
Caption: Mitigation of non-specific binding in permeability assays using BSA.
Caption: Bioconversion of this compound prodrug to active diclofenac.
References
- 1. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac Salts, VIII. Effect of the Counterions on the Permeation through Porcine Membrane from Aqueous Saturated Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Assessment of diclofenac permeation with different formulations: anti-inflammatory study of a selected formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Diclofenac Methyl Ester
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of diclofenac (B195802) methyl ester.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues in a question-and-answer format to help you systematically identify and solve the root cause of peak tailing.
Q1: My diclofenac methyl ester peak is tailing. Where should I start my investigation?
A1: Start by systematically evaluating the four main areas of your HPLC system: the column, the mobile phase, the sample and injection, and the hardware. The most common cause of peak tailing for compounds with polar functional groups is secondary interaction with the stationary phase.[1] A logical first step is to determine if the issue is related to the column's chemistry or condition.
Q2: How can I determine if my column is the cause of the peak tailing?
A2: Column-related issues are a frequent source of peak tailing.[2] Here’s how to investigate:
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, causing peak distortion.[3][4] If you observe increased backpressure along with tailing, contamination is likely.
-
Solution: Perform a column wash/regeneration procedure. (See Experimental Protocols section for a detailed method).
-
-
Column Degradation/Void: Over time, the packed bed of the column can settle, creating a void at the inlet, or the stationary phase can degrade.[1] This leads to a longer, asymmetrical path for the analyte band.
-
Inappropriate Column Chemistry: The primary cause of peak tailing is often secondary interactions between the analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups.[1][6] this compound, while less acidic than its parent compound, still possesses polar groups that can interact with these sites.
-
Solution: Use a modern, high-purity silica (B1680970) column that is fully end-capped.[2][6] End-capping neutralizes many of the acidic silanol groups responsible for tailing.[7] For particularly stubborn tailing, consider a column with a different stationary phase, such as one with a polar-embedded group.[2]
-
Q3: Could my mobile phase be causing the peak tailing?
A3: Yes, the mobile phase composition is critical for achieving good peak symmetry.
-
Incorrect pH: The pH of the mobile phase affects the ionization state of residual silanol groups on the silica packing.[8][9] At a mid-range pH (e.g., > 4), silanol groups can become deprotonated (negatively charged) and interact strongly with any polar or basic functional groups on the analyte, causing tailing.[8]
-
Solution: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5.[2] At this pH, most silanol groups are protonated and thus less active, minimizing secondary interactions. Always measure the pH of the aqueous portion before mixing with the organic modifier.
-
-
Insufficient Buffer Capacity: If the mobile phase pH is not stable, peak shape and retention time can be inconsistent.
-
Solution: Use a buffer at a concentration of 10-50 mM to ensure a stable pH throughout the analysis.[2][10] Phosphate or formate (B1220265) buffers are common choices for low-pH applications.
-
Q4: My sample preparation or injection technique might be the problem. What should I look for?
A4: Sample-related issues are another common source of peak distortion.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread before it properly interacts with the stationary phase, leading to distorted peaks.[11][12][13][14]
-
Solution: Ideally, dissolve your sample in the mobile phase itself.[2] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing excess molecules to travel down the column more quickly, resulting in a characteristic "shark-fin" or right-triangle-shaped peak.[15][16][17][18][19]
-
Volume Overload: Injecting too large a volume of sample, even if the concentration is low, can also cause peak broadening and tailing.[3][17]
-
Solution: Reduce the injection volume. As a general rule, the injection volume should be less than 15% of the volume of the first peak of interest.[20]
-
Q5: I've checked my column, mobile phase, and sample, but the peak is still tailing. What else could it be?
A5: If the primary factors have been ruled out, investigate the HPLC instrument itself for extra-column effects.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[6] This can be caused by using tubing with too large an internal diameter, excessively long tubing, or loose fittings.[2][3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.
-
Frequently Asked Questions (FAQs)
-
What is an acceptable peak tailing factor?
-
For most assays, a USP tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.5 is considered acceptable. Values greater than 1.5 often indicate a significant issue that needs to be addressed.
-
-
Why is operating at a low mobile phase pH (e.g., pH 3) often recommended to reduce tailing?
-
Silica-based columns have residual silanol groups (Si-OH) which are acidic with a pKa around 3.8-4.2.[8] At a pH above this value, these groups deprotonate to Si-O⁻, creating negatively charged sites that can interact electrostatically with polar analytes, causing tailing. By operating at a low pH (e.g., 3.0), the silanols remain protonated (neutral), minimizing these secondary interactions.[21]
-
-
Can a dirty guard column cause peak tailing?
-
How does temperature affect peak tailing?
-
Increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics, leading to sharper, more symmetrical peaks. However, be mindful of the thermal stability of your analyte and the column's operating limits.
-
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing
| Potential Cause | Key Symptom(s) | Recommended Solution(s) |
| Column Contamination | Increased backpressure, tailing for all peaks | Perform a column regeneration/wash procedure.[5] |
| Secondary Silanol Interactions | Tailing is pH-dependent, worse at mid-pH | Lower mobile phase pH to 2.5-3.5 using a buffer. Use a fully end-capped column.[2] |
| Mass Overload | "Shark-fin" peak shape, retention time may decrease | Reduce sample concentration or injection volume.[15][19] |
| Sample Solvent Mismatch | Distorted or split peaks, especially for early eluters | Dissolve the sample in the mobile phase or a weaker solvent.[2][14] |
| Column Void / Degradation | General loss of efficiency, broad and tailing peaks | Replace the column. Try reversing and flushing the column first.[1] |
| Extra-Column Volume | Broad peaks, especially for early eluters | Use shorter, narrower ID tubing and check all fittings.[2] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Regeneration
This protocol is intended for cleaning a standard C18 column that has become contaminated with strongly retained non-polar compounds. Always consult the column manufacturer's specific instructions first.[5]
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Flow Direction: Connect the column outlet to the pump outlet. (Note: This is not recommended for UHPLC columns).[5]
-
Flush with a Series of Solvents: Use a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) and flush with at least 20 column volumes for each step.[5][22]
-
Step 1 (Buffer Removal): 95:5 Water/Acetonitrile
-
Step 2 (Polar Contaminant Removal): 100% Acetonitrile
-
Step 3 (Stronger Eluent): 100% Isopropanol
-
Step 4 (Non-Polar Contaminant Removal): 100% Hexane
-
Step 5 (Hexane Removal): 100% Isopropanol
-
Step 6 (Return to RP Conditions): 100% Acetonitrile
-
Step 7 (Final Wash): 95:5 Water/Acetonitrile
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
Protocol 2: Baseline HPLC Method for this compound
This serves as a starting point for method development and can be optimized as needed.
-
Column: C18, 4.6 x 150 mm, 5 µm (a modern, end-capped column is recommended).
-
Mobile Phase: 65:35 Acetonitrile/Water with 0.1% Formic Acid (pH approx. 2.7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase (Acetonitrile/Water, 65:35).
Visualizations
Caption: A logical workflow for troubleshooting peak tailing issues.
Caption: Mechanism of silanol interaction causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. restek.com [restek.com]
- 4. silicycle.com [silicycle.com]
- 5. HPLC Column Cleaning and Regeneration – MOYO [moyoscientific.com]
- 6. chromtech.com [chromtech.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. mac-mod.com [mac-mod.com]
- 15. bvchroma.com [bvchroma.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. agilent.com [agilent.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting poor fragmentation patterns in MS/MS analysis of diclofenac methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor fragmentation patterns in the MS/MS analysis of diclofenac (B195802) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for diclofenac methyl ester?
The molecular formula for this compound is C₁₅H₁₃Cl₂NO₂. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 310.0323 m/z.[1][2] It is crucial to use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Q2: What are the primary fragmentation pathways and expected product ions for this compound in positive ion mode ESI-MS/MS?
The fragmentation of this compound is expected to be similar to that of diclofenac, primarily involving the loss of the ester and acetic acid groups, followed by cleavages around the phenyl rings and the amine linkage. Key fragmentation steps often involve the loss of the methoxycarbonyl group (-COOCH₃) and subsequent elimination of chlorine atoms or other neutral losses.
Q3: Why am I not observing the expected molecular ion peak?
Several factors could lead to a weak or absent molecular ion peak:
-
In-source fragmentation: The compound might be fragmenting in the ion source before mass analysis.[3] Try reducing the source temperature or using a softer ionization technique.[3]
-
Poor ionization efficiency: The pH of the mobile phase can significantly impact the ionization of your analyte. For compounds like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is recommended to promote protonation.[3]
-
Incorrect mass range: Ensure your mass spectrometer's scan range is set to include the expected m/z of the molecular ion.[3]
Q4: My chromatogram shows significant peak tailing. What could be the cause?
Peak tailing can be caused by both chemical and physical issues. If all peaks in your chromatogram are tailing, it's likely a physical problem with your column or system. If only the this compound peak is tailing, it could be due to secondary interactions with the stationary phase. Consider adjusting the mobile phase pH or using a different column chemistry.
Troubleshooting Guides for Poor Fragmentation
Issue 1: Weak or No Fragment Ions Observed
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Collision Energy | Gradually increase the collision energy (CE) in your MS/MS method. Start with a low CE and incrementally increase it while monitoring the fragmentation pattern. | Appearance of fragment ions with increasing intensity. |
| Incorrect Precursor Ion Selection | Verify that the m/z of the precursor ion selected for fragmentation corresponds to the [M+H]⁺ of this compound (approx. 310.03 m/z). | Fragmentation of the correct parent ion. |
| Collision Gas Issue | Check the collision gas (e.g., argon, nitrogen) supply and pressure. A hissing sound might indicate a leak.[4] Ensure the gas is flowing correctly to the collision cell.[4] | Restoration of normal fragmentation. |
| In-Source Fragmentation | If the precursor ion is weak or absent, the molecule may be fragmenting in the ion source.[3] Reduce the source temperature and declustering potential (or equivalent parameter).[3] | A stronger precursor ion signal and improved subsequent fragmentation in the collision cell. |
| Instrument Not Tuned/Calibrated | Perform a tune and calibration of the mass spectrometer according to the manufacturer's recommendations.[5] | Improved sensitivity and mass accuracy for both precursor and product ions. |
Issue 2: Unexpected Fragment Ions or Dominance of Adducts
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Co-eluting Impurities | Analyze the sample with a higher resolution chromatographic method (e.g., longer gradient, smaller particle size column). | Separation of the analyte from interfering compounds. |
| Formation of Adducts | The presence of sodium ([M+Na]⁺) or other adducts can lead to different fragmentation pathways. Try to minimize sources of salts in your mobile phase and sample. | Enhanced signal for the protonated molecule ([M+H]⁺) and its corresponding fragments. |
| Sample Contamination | Review all solvents, reagents, and materials used in sample preparation for potential contaminants. | Identification and elimination of the source of contamination. |
| Mass Spectrometer Calibration | Perform a full calibration of the mass spectrometer using the manufacturer's recommended standards. | Correct assignment of m/z values for all ions. |
Quantitative Data Summary
Table 1: Expected m/z Values for this compound and its Key Fragments
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 310.0323 |
| Fragment 1 | Loss of methoxy (B1213986) group (-OCH₃) | 279.01 |
| Fragment 2 | Loss of carbomethoxy group (-COOCH₃) | 252.03 |
| Fragment 3 | Further fragmentation of Fragment 2 | Varies based on instrument and conditions |
Note: The exact m/z values and relative intensities of fragment ions can vary depending on the mass spectrometer, collision energy, and other experimental conditions.[6]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards and quality control samples at appropriate concentrations.
-
Plasma Sample Extraction (if applicable):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: Typical LC-MS/MS Method Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument and analyte (typically 10-40 eV).
-
Visualizations
Caption: Proposed fragmentation pathway of this compound.
Caption: A logical workflow for troubleshooting poor MS/MS fragmentation.
References
- 1. Diclofenac, methyl ester [webbook.nist.gov]
- 2. This compound | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. No fragmentation in ESI - Chromatography Forum [chromforum.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating an HPLC-UV Method for Diclofenac Methyl Ester Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and research. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of diclofenac (B195802) methyl ester. We will also compare its performance characteristics with an alternative method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data.
Experimental Protocols
A typical HPLC-UV method for the analysis of diclofenac and its esters is developed and validated according to International Conference on Harmonisation (ICH) guidelines.[1][2] The validation process ensures the method is specific, linear, accurate, precise, and robust.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is employed.
-
Column: A common choice is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) is typically used in an isocratic elution mode.[3] The pH of the buffer is adjusted to ensure optimal separation.
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally maintained.[2]
-
Detection Wavelength: Diclofenac and its derivatives exhibit strong UV absorbance, with detection commonly set around 275-282 nm.[4][5][6]
-
Injection Volume: A standard injection volume of 20 µL is often used.[7]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system. For biological matrices like plasma, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[1][8]
Method Performance Comparison
The performance of the HPLC-UV method is evaluated based on several key validation parameters. Below is a comparative summary of a typical validated HPLC-UV method for a diclofenac compound versus an LC-MS/MS method.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Alternative) |
| Linearity (Concentration Range) | 10 - 200 µg/mL[2] | 0.005 - 4 µg/mL[9] |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.99[10] |
| Limit of Detection (LOD) | 8.95 ng/mL[1][8] | 0.002 mg/L (with preconcentration)[10] |
| Limit of Quantification (LOQ) | 27.12 ng/mL[1][8] | 0.05 mg/L[10] |
| Accuracy (% Recovery) | 98.75% - 99.32%[1][8] | 94% - 98%[10] |
| Precision (RSD%) | Intra-day: 0.93% - 5.27%Inter-day: 2.71% - 6.64%[1][8] | < 15% |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment and operational complexity. |
Visualizing the Workflow
The following diagram illustrates the typical workflow for validating an HPLC-UV method for quantifying diclofenac methyl ester.
Conclusion
The HPLC-UV method provides a reliable, accurate, and precise approach for the quantification of this compound. It is a cost-effective and widely accessible technique suitable for routine quality control and research applications. While LC-MS/MS offers higher sensitivity and specificity, the HPLC-UV method, when properly validated, meets the stringent requirements of the pharmaceutical industry for most applications. The choice between these methods will ultimately depend on the specific analytical needs, sample matrix, and available resources.
References
- 1. turkjps.org [turkjps.org]
- 2. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Development and Validation of HPLC-UV Method for the Determination of Diclofenac in Human Plasma with Application to a Pharmacokinetic Study | AVESİS [avesis.cumhuriyet.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. turkjps.org [turkjps.org]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
Diclofenac Methyl Ester vs. Diclofenac Sodium: A Comparative Analysis of Anti-inflammatory Efficacy
A comprehensive review of available data on diclofenac (B195802) sodium's potent anti-inflammatory properties and an exploratory look into its methyl ester derivative. This guide synthesizes in vitro and in vivo experimental findings to provide a comparative perspective for researchers and drug development professionals.
Introduction
Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) renowned for its analgesic, anti-inflammatory, and antipyretic activities. It is commercially available primarily as its sodium salt, diclofenac sodium. Diclofenac methyl ester, a derivative of diclofenac, has been synthesized for various research purposes. This guide aims to compare the anti-inflammatory efficacy of this compound and diclofenac sodium, drawing upon available experimental data. However, a significant disparity in the volume of research exists, with extensive data available for diclofenac sodium and a notable lack of publicly accessible information on the specific anti-inflammatory properties of this compound.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The primary mechanism of action for diclofenac and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[1] By blocking COX-1 and COX-2, diclofenac effectively reduces the production of these pro-inflammatory molecules.[1][2]
dot
digraph "Diclofenac_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
"Cell_Membrane_Phospholipids" [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "COX1_COX2" [label="COX-1 & COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Inflammation_Pain_Fever" [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diclofenac" [label="Diclofenac\n(Sodium/Methyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];
"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1_COX2"; "COX1_COX2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Diclofenac" -> "COX1_COX2" [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; }
Figure 1: Simplified signaling pathway of diclofenac's anti-inflammatory action.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
| Compound | Enzyme | IC50 | Reference |
| Diclofenac Sodium | Human COX-1 (in CHO cells) | 4 nM | [2] |
| Human COX-2 (in CHO cells) | 1.3 nM | [2] | |
| Ovine COX-1 | 5.1 µM | [2] | |
| Ovine COX-2 | 0.84 µM | [2] | |
| Ovine COX-1 | 60 nM | [3] | |
| Ovine COX-2 | 200 nM | [3] | |
| This compound | COX-1 | Data not available | |
| COX-2 | Data not available | ||
| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
In Vivo Anti-inflammatory Efficacy
Standard animal models of inflammation are used to assess the in vivo efficacy of anti-inflammatory compounds. The carrageenan-induced paw edema model is a widely used acute inflammation model, while the cotton pellet granuloma model is used to evaluate the effect on the proliferative phase of inflammation.
Carrageenan-Induced Paw Edema in Rats
This model induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume is a measure of anti-inflammatory activity.
| Compound | Dose | Time Point | % Inhibition of Edema | Reference |
| Diclofenac Sodium | 5 mg/kg | 2 hours | 56.17 ± 3.89% | [4] |
| 20 mg/kg | 3 hours | 71.82 ± 6.53% | [4] | |
| This compound | Data not available |
Cotton Pellet Granuloma in Rats
This model assesses the anti-proliferative effects of a drug on chronic inflammation, where a granuloma forms around an implanted cotton pellet. The dry weight of the granuloma is a measure of the inflammatory response.
| Compound | Dose | % Inhibition of Granuloma Weight | Reference |
| Diclofenac | 20 mg/kg | 49.26% | [5] |
| Diclofenac Sodium | 40 mg/kg | 24.30% | [6] |
| This compound | Data not available |
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
dot
digraph "COX_Inhibition_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Enzyme" [label="Prepare COX-1 or COX-2 Enzyme Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Inhibitor" [label="Prepare Serial Dilutions of\nDiclofenac Sodium/Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubate" [label="Incubate Enzyme with Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Substrate" [label="Add Arachidonic Acid (Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Allow Enzymatic Reaction to Occur", fillcolor="#FBBC05", fontcolor="#202124"]; "Stop_Reaction" [label="Stop the Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure_Product" [label="Measure Prostaglandin Production\n(e.g., PGE2 via ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Calculate_IC50" [label="Calculate IC50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Enzyme"; "Start" -> "Prepare_Inhibitor"; "Prepare_Enzyme" -> "Incubate"; "Prepare_Inhibitor" -> "Incubate"; "Incubate" -> "Add_Substrate"; "Add_Substrate" -> "Reaction"; "Reaction" -> "Stop_Reaction"; "Stop_Reaction" -> "Measure_Product"; "Measure_Product" -> "Calculate_IC50"; "Calculate_IC50" -> "End"; }
Figure 2: General experimental workflow for an in vitro COX inhibition assay.
A common method for determining COX inhibition involves the following steps:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 or COX-2 enzymes are used.
-
Inhibitor Preparation: A range of concentrations of the test compound (diclofenac sodium or this compound) are prepared.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a specified time.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is calculated as the IC50 value.
Carrageenan-Induced Paw Edema Protocol
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (diclofenac sodium or this compound) or vehicle (for the control group) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each treated group compared to the control group.[4][7]
Cotton Pellet Granuloma Protocol
-
Animal Preparation: Rats are anesthetized.
-
Pellet Implantation: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously, typically in the axilla or groin region.
-
Drug Administration: The test compound or vehicle is administered daily for a set period (e.g., 7 days).
-
Pellet Excision: On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.
-
Drying and Weighing: The pellets are dried in an oven at a constant temperature until a constant weight is achieved. The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.
-
Calculation of Inhibition: The percentage inhibition of granuloma formation in the treated groups is calculated relative to the control group.[5][6]
Discussion and Conclusion
The available data robustly supports the potent anti-inflammatory efficacy of diclofenac sodium, demonstrated by its low IC50 values for both COX-1 and COX-2 and its significant in vivo activity in established models of acute and chronic inflammation.
In contrast, there is a conspicuous absence of publicly available data on the anti-inflammatory efficacy of this compound. While it is structurally related to diclofenac and is often described as a derivative or prodrug, its specific activity in standard anti-inflammatory assays has not been widely reported. A study did investigate its inhibitory effect on 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory cascade, but this does not provide a direct comparison to the primary COX-inhibitory mechanism of diclofenac.
Therefore, based on the current body of scientific literature, a direct, data-driven comparison of the anti-inflammatory efficacy of this compound and diclofenac sodium is not feasible. Diclofenac sodium remains the well-characterized and clinically established anti-inflammatory agent. Further research is required to elucidate the specific anti-inflammatory profile of this compound, including its COX inhibitory potency and its efficacy in in vivo models of inflammation, to enable a comprehensive and objective comparison.
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 內容不提供 [sigmaaldrich.com]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. Enhanced Anti-Inflammatory Effects of Nanoencapsulated Diclofenac [ouci.dntb.gov.ua]
- 6. Evaluation of Antiinflammatory Activity of Centratherum anthelminticum (L) Kuntze Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of Diclofenac Prodrugs for Enhanced Transdermal Absorption
A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of diclofenac (B195802) prodrugs designed to improve skin permeation.
The transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac presents a promising alternative to oral administration, minimizing systemic side effects such as gastrointestinal issues.[1] However, the barrier properties of the skin, particularly the stratum corneum, hinder the effective penetration of many drugs. The prodrug approach, where the parent drug is chemically modified to enhance its physicochemical properties for skin absorption, is a widely investigated strategy to overcome this challenge.[1] After permeating the skin, the prodrug is ideally converted back to the active parent drug.[1]
This guide provides a comparative evaluation of several diclofenac ester prodrugs, summarizing key performance data from in vitro studies. Detailed experimental protocols are also provided to aid researchers in replicating and building upon these findings.
Data Presentation: Performance of Diclofenac and its Ester Prodrugs
The following tables summarize the physicochemical properties and in vitro transdermal flux of diclofenac acid (DA) and four of its ester prodrugs: Methanol (B129727) diclofenac ester (MD), ethylene (B1197577) glycol diclofenac ester (ED), glycerol (B35011) diclofenac ester (GD), and 1,3-propylene glycol diclofenac ester (PD).[1]
Table 1: Physicochemical Properties of Diclofenac Acid and its Prodrugs [1]
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Log P (Octanol/Water) |
| Diclofenac Acid | DA | 296.15 | 5.3 ± 0.2 | 4.57 ± 0.04 |
| Methanol Diclofenac Ester | MD | 310.18 | 1.8 ± 0.1 | 5.10 ± 0.03 |
| Ethylene Glycol Diclofenac Ester | ED | 340.20 | 25.1 ± 1.2 | 3.65 ± 0.03 |
| Glycerol Diclofenac Ester | GD | 370.22 | 85.3 ± 3.5 | 2.88 ± 0.02 |
| 1,3-Propylene Glycol Diclofenac Ester | PD | 354.23 | 6.2 ± 0.4 | 4.12 ± 0.03 |
Table 2: In Vitro Skin Permeation and Bioconversion of Diclofenac Acid and its Prodrugs [1]
| Compound | Abbreviation | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Bioconversion Half-life in Rat Plasma (min) |
| Diclofenac Acid | DA | 0.028 ± 0.003 | 5.3 ± 0.6 | - |
| Methanol Diclofenac Ester | MD | 0.012 ± 0.002 | 6.7 ± 1.1 | 1.6 ± 0.1 |
| Ethylene Glycol Diclofenac Ester | ED | 0.095 ± 0.015 | 3.8 ± 0.6 | 1.6 ± 0.1 |
| Glycerol Diclofenac Ester | GD | 0.138 ± 0.021 | 1.6 ± 0.2 | 11.0 ± 1.2 |
| 1,3-Propylene Glycol Diclofenac Ester | PD | 0.025 ± 0.004 | 4.0 ± 0.6 | 2.4 ± 0.2 |
Note: The permeability coefficient was calculated by dividing the steady-state flux by the aqueous solubility.
Experimental Protocols
This section details the methodologies used to obtain the comparative data presented above.
Synthesis of Diclofenac Ester Prodrugs
A general method for the synthesis of diclofenac ester prodrugs is as follows[1]:
-
Dissolve diclofenac acid (1 equivalent) in acetone.
-
Add 4-pyrrolidinopyridine (B150190) (catalyst).
-
Add the corresponding alcohol (methanol, ethylene glycol, glycerol, or 1,3-propylene glycol) (3 equivalents) to the solution and stir.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) to the solution.
-
Continue stirring the reaction mixture for 18 hours at room temperature.
-
Purify the resulting diclofenac ester prodrug.
In Vitro Skin Permeation Study using Franz Diffusion Cells
The following protocol outlines the procedure for assessing the transdermal permeation of diclofenac and its prodrugs using a Franz diffusion cell apparatus.[1]
-
Membrane Preparation: Human epidermal membrane (HEM) is separated from the dermis after heat treatment.
-
Franz Cell Assembly: The HEM is mounted on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment. The diffusion area is typically around 0.64 cm².
-
Receptor Chamber: The receptor chamber is filled with a phosphate (B84403) buffer saline (PBS) solution (pH 7.4).
-
Donor Solution Preparation: Saturated solutions of the test compounds (diclofenac acid or its prodrugs) are prepared in an aqueous vehicle (e.g., 5% propylene (B89431) glycol in water).
-
Application: The donor solution is added to the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the permeated drug and/or prodrug in the receptor samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Bioconversion Rate Determination
This protocol is used to assess the conversion of the prodrugs to the parent diclofenac in a biological matrix.[1]
-
Preparation: A solution of the diclofenac prodrug is spiked into freshly prepared rat plasma.
-
Incubation: The plasma sample is incubated in a water bath shaker at 37°C.
-
Sampling: Aliquots are taken from the plasma at various time points.
-
Reaction Termination: The bioconversion is stopped by adding a solvent like methanol to precipitate the plasma proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC to determine the concentration of the remaining intact prodrug over time.
HPLC Analysis
A validated HPLC method is crucial for the accurate quantification of diclofenac and its prodrugs in the collected samples. A general HPLC method would involve[1]:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve of known concentrations.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][4][5] By blocking the action of COX enzymes, diclofenac reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.[2][4]
References
- 1. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. Evaluation of diclofenac prodrugs for enhancing transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Comparative Analysis of COX-1 and COX-2 Inhibition by Diclofenac and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of the widely-used nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802), and its ester derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By presenting experimental data, detailed protocols, and visual pathways, this document aims to be an objective resource for researchers in pharmacology and drug development.
Introduction to Diclofenac and its Mechanism of Action
Diclofenac is a potent NSAID that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3]
Diclofenac is known to inhibit both COX-1 and COX-2.[4] While not as selective as "coxib" drugs, it generally shows a preference for COX-2 inhibition.[2] Esterification of diclofenac to create prodrugs is a common strategy aimed at reducing its gastrointestinal side effects by temporarily masking the free carboxylic acid group responsible for local irritation.[5][6] These ester prodrugs are designed to be hydrolyzed in the body to release the active diclofenac.
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity of a compound for COX-2. A ratio greater than 1 suggests selectivity for COX-2.
Below is a summary of the in vitro inhibitory activities of diclofenac and some of its derivatives against COX-1 and COX-2. It is important to note that direct comparative data for a simple series of alkyl esters of diclofenac is limited in the publicly available literature. The table includes data for diclofenac from various studies to show the range of reported values and data for some more complex ester-related derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System | Reference |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes | [4] |
| Diclofenac | 1.8 | 0.09 | 20 | Recombinant Human COX-1/2 | [1] |
| Diclofenac Derivative (VIIa) | 19.5 | 0.29 | 67.2 | In vitro enzyme assay | [1] |
Note: The IC50 values for diclofenac can vary between different studies and assay systems due to factors such as enzyme source, substrate concentration, and incubation time.[2] Derivative VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) derivative of diclofenac.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the quantitative data. Below is a representative protocol for an in vitro cyclooxygenase inhibition assay.
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This ex vivo assay is considered physiologically relevant as it measures COX inhibition in the presence of all blood components.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Anticoagulant (e.g., heparin).
-
Test compounds (diclofenac and its esters) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin (B15479496) E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
-
COX-2 Inhibition Assay:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 1 hour) at 37°C.
-
LPS is added to induce COX-2 expression, and the incubation is continued for 24 hours at 37°C.
-
Arachidonic acid is then added to initiate the prostaglandin synthesis, and the samples are incubated for a further 30 minutes.
-
The reaction is stopped, and the plasma is separated by centrifugation.
-
The concentration of PGE2 (a primary product of COX-2) in the plasma is measured using a specific EIA kit.
-
-
COX-1 Inhibition Assay:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.
-
The blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production (a primary product of COX-1).
-
The serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific EIA kit.
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
COX Signaling Pathway and Inhibition by Diclofenac
This diagram illustrates the arachidonic acid cascade and the points of inhibition by diclofenac and its active metabolites.
Caption: Simplified COX signaling pathway showing inhibition by diclofenac.
Experimental Workflow for COX Inhibition Assay
This diagram outlines the key steps in a typical in vitro experiment to determine the COX inhibitory activity of test compounds.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Conclusion
Diclofenac is a potent inhibitor of both COX-1 and COX-2, with a preference for the latter. The strategy of creating ester prodrugs of diclofenac is a promising approach to mitigate its gastrointestinal side effects. However, there is a notable lack of comprehensive, publicly available data directly comparing the COX-1 and COX-2 inhibitory activities of a simple series of diclofenac esters. The available data on more complex derivatives suggests that structural modifications can significantly alter the potency and selectivity of COX inhibition. Further research is warranted to systematically evaluate the structure-activity relationship of simple diclofenac esters to optimize their therapeutic index. The experimental protocols and pathways provided in this guide offer a foundational framework for such future investigations.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. medchemexpress.com [medchemexpress.com]
Validation of Diclofenac Methyl Ester as an Impurity Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quality control of pharmaceutical manufacturing, the accurate identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), can contain several process-related impurities and degradation products. Among these, Diclofenac Methyl Ester is a known impurity that requires a well-characterized standard for its reliable detection and quantification. This guide provides a comparative overview of the validation of this compound as an impurity standard, supported by experimental data and protocols.
Performance Comparison of Analytical Methods
The validation of an impurity standard is intrinsically linked to the analytical method used for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of diclofenac and its related substances. The following tables summarize key validation parameters from published HPLC methods used for the determination of diclofenac and its impurities. While specific validation data for this compound is not always reported in isolation, the data for other impurities provides a benchmark for the expected performance of a validated method.
| Parameter | Method 1 (General Impurities) | Method 2 (Diclofenac Assay) | Method 3 (Cleaning Validation) |
| Linearity (Correlation Coefficient, r²) | 0.999 for three impurities[1] | >0.9998[2] | 0.9988[3] |
| Limit of Detection (LOD) | - | 8.95 ng/mL (for Diclofenac)[4] | 0.014 µg/ml[3] |
| Limit of Quantitation (LOQ) | - | 27.12 ng/mL (for Diclofenac)[4] | 0.05 µg/ml[3] |
| Accuracy (% Recovery) | - | 98.75% - 99.32%[4] | - |
| Precision (RSD%) | <5% (Intra-day and Inter-day)[3] | <6.7% (Intra-day and Inter-day)[4] | <5%[3] |
Table 1: Comparison of HPLC Validation Parameters for Diclofenac and its Impurities.
Alternative Impurity Standards for Diclofenac
Besides this compound, several other impurities and related compounds of Diclofenac have been identified. Having certified reference standards for these is crucial for comprehensive impurity profiling.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| Diclofenac Ethyl Ester | 15307-77-4 | C₁₆H₁₅Cl₂NO₂ | 324.20 |
| Diclofenac Dimer Impurity | 1609187-32-7 | C₂₈H₂₀Cl₄N₂O₄ | 590.28[5] |
| 1-(2,6-dichlorophenyl)indolin-2-one | 15362-40-0 | C₁₄H₉Cl₂NO | 290.14 |
| Diclofenac Carboxylic Acid | 13625-57-5 | C₁₃H₉Cl₂NO₂ | 282.12[5] |
Table 2: Other Known Impurities and Related Compounds of Diclofenac.
Experimental Protocols
The validation of this compound as an impurity standard requires its isolation, characterization, and the validation of an analytical method for its quantification.
Isolation and Characterization of the Impurity Standard
-
Synthesis/Isolation: this compound can be synthesized from Diclofenac or isolated from bulk drug material containing it as an impurity.
-
Structural Elucidation: The identity and structure of the isolated this compound must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the presence of the methyl ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Purity Assessment: The purity of the standard should be determined using a high-resolution method like HPLC-UV, typically aiming for a purity of ≥95%.
HPLC Method Validation for Quantification
A robust HPLC-UV method should be developed and validated for the quantification of this compound.
-
Chromatographic Conditions (Example):
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample.
-
Linearity: A series of at least five concentrations of the standard are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) should be ≥0.999.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determined by spiking a known amount of the impurity standard into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected level) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for both should be within acceptable limits (typically <2%).
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizing the Validation Workflow
The following diagram illustrates the key stages in the validation of an impurity standard like this compound.
Caption: Workflow for Impurity Standard Validation.
References
- 1. Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of RP-HPLC-UV Method for Determination of Diclofenac Sodium Residues on Surfaces for Cleaning Validation | Semantic Scholar [semanticscholar.org]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. turkjps.org [turkjps.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Analysis of Diclofenac Degradation Kinetics Under Diverse Environmental Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation kinetics of diclofenac (B195802) (DCF), a widely used non-steroidal anti-inflammatory drug, under various environmental and laboratory-controlled conditions. Understanding the degradation pathways and rates of DCF is crucial for assessing its environmental fate, developing effective water treatment technologies, and ensuring pharmaceutical stability. This document summarizes key experimental data, provides detailed methodologies for replication, and visualizes complex processes for enhanced comprehension.
Executive Summary
Diclofenac is a persistent environmental pollutant due to its widespread use and incomplete removal in wastewater treatment plants. Its degradation is influenced by several factors, including light, pH, temperature, and microbial activity. This guide compares the kinetics of four primary degradation pathways: photolysis, hydrolysis, biodegradation, and advanced oxidation processes (AOPs). The data presented, sourced from peer-reviewed studies, reveals that AOPs and specific forms of photolysis are generally the most effective methods for DCF removal, while hydrolysis and biodegradation are significantly slower processes under typical environmental conditions.
Data Presentation: Comparative Degradation Kinetics
The following tables summarize the quantitative data on the degradation of diclofenac under different experimental setups. The degradation of diclofenac often follows pseudo-first-order kinetics, and the observed rate constant (k) and half-life (t½) are presented for comparison.
Table 1: Photodegradation Kinetics of Diclofenac
| Light Source/Catalyst | pH | Temperature (°C) | k (min⁻¹) | t½ (min) | Reference |
| Simulated Sunlight | 3 - 5 | 25 | Increasing | - | [1] |
| Simulated Sunlight | 5 - 8 | 25 | Decreasing | - | [1] |
| Simulated Sunlight | 8 - 12 | 25 | Increasing | - | [1] |
| UV-C (254 nm) | 7 | 20 | ~0.231 | ~3 | [2] |
| UV/H₂O₂ | 5.5 | 30 | 0.3104 | ~2.23 | [3] |
| UV/Photo-Fenton | 5.5 | 30 | 0.2184 | ~3.17 | [3] |
| g-C₃N₄/Visible Light (LED) | Natural | RT | 0.015 | ~46.2 | [4] |
| g-C₃N₄/Natural Sunlight | Natural | RT | 0.131 | ~5.29 | [4] |
Table 2: Hydrolysis Kinetics of Diclofenac Sodium
| pH | Temperature (K) | k (h⁻¹) | t½ (h) | Reference | | :--- | :-: | :-: | :-: | :-: | :--- | | 5 | 338.15 | 4.71 x 10⁻⁴ | ~1471 |[5] | | 6 | 338.15 | 5.69 x 10⁻⁴ | ~1218 |[5] | | 7 | 338.15 | 6.12 x 10⁻⁴ | ~1133 |[5] | | 8 | 338.15 | 6.57 x 10⁻⁴ | ~1055 |[5] |
Table 3: Biodegradation of Diclofenac
| Microbial Strain/Consortium | Initial DCF Conc. (mg/L) | Duration | Degradation (%) | Key Findings | Reference |
| Pseudomonas aeruginosa (S1) | 10 | 6 days | ~90 | Initial hydroxylation of DCF detected. | [6] |
| Alcaligenes aquatilis (S2) | 10 | 6 days | ~85 | Effective degradation as a sole carbon source. | [6] |
| Achromobacter spanius (S11) | 10 | 6 days | 97.79 | Highest degradation efficiency among tested strains. | [6] |
| Mixed Bacterial Consortium | 40.53 | 20 days | ~90 | Synergistic activity of strains enhanced degradation. | [7] |
Table 4: Degradation Kinetics of Diclofenac by Advanced Oxidation Processes (AOPs)
| AOP Method | pH | Temperature (°C) | k (min⁻¹) | t½ (min) | Reference |
| Heat-Activated Persulfate | 3 | 70 | > 0.1 | < 6.9 | [8] |
| Heat-Activated Persulfate | 7 | 70 | ~0.05 | ~13.9 | [8] |
| Heat-Activated Persulfate | 11 | 70 | ~0.02 | ~34.7 | [8] |
| O₃/UV/S₂O₈ | 6 | RT | - | < 30 (for 89% removal) | [9] |
| Fenton Oxidation | 3 | RT | - | < 5 (for ~66% removal) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a foundation for the replication and extension of these studies.
Photodegradation of Diclofenac
Objective: To determine the photodegradation kinetics of diclofenac under specific light sources.
Materials:
-
Diclofenac sodium salt (≥99% purity)
-
Milli-Q water or desired water matrix
-
Buffer solutions (e.g., phosphate (B84403), borate) for pH adjustment
-
Photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator)
-
Magnetic stirrer
-
Quartz or Pyrex reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or other mobile phase additives
Procedure:
-
Solution Preparation: Prepare a stock solution of diclofenac in the desired solvent. Spike the experimental water matrix with the stock solution to achieve the target initial concentration (e.g., 10 mg/L). Adjust the pH of the solution using appropriate buffers.
-
Photoreaction: Transfer a known volume of the diclofenac solution into the reaction vessel and place it in the photoreactor. Maintain a constant temperature using a water bath if necessary. Ensure continuous mixing with a magnetic stirrer.
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution. If necessary, quench the reaction immediately (e.g., by adding a quenching agent or placing the sample in the dark).
-
Sample Analysis: Filter the samples through a 0.22 µm syringe filter. Analyze the concentration of diclofenac using an HPLC-UV system. A typical mobile phase consists of a mixture of acetonitrile and water with a small percentage of formic acid, with detection at approximately 276 nm.[9]
-
Data Analysis: Plot the natural logarithm of the ratio of diclofenac concentration at time 't' to the initial concentration (ln(C/C₀)) versus time. The negative of the slope of the resulting linear regression will give the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Hydrolysis of Diclofenac
Objective: To evaluate the stability of diclofenac in aqueous solutions at different pH values and temperatures.
Materials:
-
Diclofenac sodium salt
-
Buffer solutions covering a range of pH values (e.g., HCl for acidic, phosphate for neutral, borate (B1201080) for alkaline)
-
Constant temperature water bath or incubator
-
Sealed reaction vials
-
HPLC system as described for photodegradation
Procedure:
-
Solution Preparation: Prepare buffered solutions at the desired pH values. Dissolve a known amount of diclofenac in each buffer to achieve the target concentration.
-
Incubation: Transfer the solutions into sealed vials and place them in a constant temperature environment (e.g., 37°C or 65°C).[5] Protect the samples from light to prevent photodegradation.
-
Sampling: At specified time points over an extended period (hours to days, depending on the conditions), remove a vial for analysis.
-
Sample Analysis: Immediately analyze the diclofenac concentration using HPLC as previously described.
-
Data Analysis: Determine the rate constant and half-life using the pseudo-first-order kinetic model as outlined in the photodegradation protocol.
Biodegradation of Diclofenac
Objective: To assess the biodegradability of diclofenac by specific microbial strains or consortia.
Materials:
-
Diclofenac sodium salt
-
Bacterial strains or microbial consortia (e.g., from activated sludge or soil isolates)
-
Mineral salts medium (MSM)
-
Shaking incubator
-
Sterile culture flasks
-
Centrifuge
-
HPLC system or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification
Procedure:
-
Inoculum Preparation: Culture the selected microorganisms in a suitable growth medium. Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual carbon sources.
-
Biodegradation Assay: Prepare a mineral salts medium containing diclofenac as the sole carbon source at a specific concentration (e.g., 10 mg/L).[6] Inoculate the medium with the prepared microbial cells. Include a sterile control (no inoculum) to account for abiotic degradation.
-
Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for a specified duration (e.g., several days to weeks).[6]
-
Sampling and Analysis: Periodically, withdraw samples from the flasks. Separate the biomass by centrifugation or filtration. Analyze the supernatant for the remaining diclofenac concentration using HPLC. LC-MS can be used to identify potential degradation byproducts.
-
Data Analysis: Plot the diclofenac concentration over time to determine the degradation rate. Calculate the percentage of degradation at the end of the experiment.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the relationships between factors influencing diclofenac degradation.
References
- 1. Photodegradation of diclofenac in aqueous solution by simulated sunlight irradiation: kinetics, thermodynamics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deswater.com [deswater.com]
- 3. mdpi.com [mdpi.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Kinetics of degradation of diclofenac sodium in aqueous solution determined by a calorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinetics and pathways of diclofenac degradation by heat-activated persulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. brieflands.com [brieflands.com]
- 10. thaiscience.info [thaiscience.info]
A Head-to-Head Comparison of Diclofenac Ester Derivatives as Potential Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various diclofenac (B195802) ester derivatives, focusing on their therapeutic potential as alternatives to the parent drug, diclofenac. The development of these derivatives, or prodrugs, is primarily aimed at mitigating the well-documented gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) by temporarily masking the free carboxylic acid group.[1] Additionally, esterification can modify the physicochemical properties of the drug to enhance its delivery through alternative routes, such as transdermal administration.[2][3] This document summarizes key experimental data on their physicochemical properties, pharmacokinetic profiles, anti-inflammatory efficacy, and safety, supported by detailed experimental protocols and visual diagrams of relevant pathways and workflows.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Diclofenac and its derivatives exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] While both isoforms are inhibited, diclofenac shows a preferential inhibition of COX-2, comparable to that of selective COX-2 inhibitors like celecoxib.[6][7] This preferential action is a key aspect of its therapeutic effect. The inhibition of COX-1 in the gastric mucosa, which is responsible for producing gastroprotective prostaglandins, is the primary cause of the gastrointestinal side effects of NSAIDs.[8] The prodrug strategy aims to reduce this local irritation.[1]
Comparative Data of Diclofenac Ester Derivatives
The following tables summarize quantitative data on various diclofenac ester derivatives from several key studies, comparing their physicochemical properties, pharmacokinetic parameters, efficacy, and safety profiles.
Table 1: Physicochemical Properties of Diclofenac Ester Derivatives
This table outlines the aqueous solubility and lipophilicity (expressed as the octanol/water partition coefficient, Log P) of several derivatives. These properties are critical for both oral absorption and transdermal permeation.
| Derivative | Aqueous Solubility (μg/mL) | Partition Coefficient (Log P) | Reference |
| Diclofenac Acid (DA) | 15.6 | 1.13 | [2] |
| Methanol Diclofenac Ester (MD) | 6.7 | 1.95 | [2] |
| Ethylene (B1197577) Glycol Diclofenac Ester (ED) | 168.9 | 0.81 | [2] |
| Glycerol Diclofenac Ester (GD) | 2231.0 | -0.11 | [2] |
| 1,3-Propylene Glycol Diclofenac Ester (PD) | 16.7 | 1.15 | [2] |
| Morpholinoethyl Ester (HCl salt) | > 20,000 | 1.83 (pH 7.4) | [9][10] |
| N-ethoxycarbonylmorpholine Ester | - | - | [11] |
| Pivoloxymethyl Ester | - | 2.01 (pH 7.4), 4.34 (pH 3.0) | [12] |
Note: Higher Log P indicates greater lipophilicity. Data for some esters were not available in the reviewed literature.
Table 2: Pharmacokinetic and Hydrolysis Data
This table presents data on the stability of the ester derivatives in various media and key pharmacokinetic parameters following administration. Rapid hydrolysis in plasma is desirable to release the active diclofenac, while stability at gastric pH can help prevent local irritation.
| Derivative | Hydrolysis Half-life (t½) | Bioavailability (AUC) vs. Diclofenac | Cmax vs. Diclofenac | Tmax (h) | Reference |
| Morpholinoethyl Ester | 23.49 min (in rat plasma) | Significantly Greater | - | - | [10] |
| N-ethoxycarbonylmorpholine Ester | 8 h (pH 1), 47 h (pH 7.4), 21 min (plasma) | Similar (F=1.05) | Similar | Similar | [11][13] |
| Pivoloxymethyl Ester | ~30 min (in rat plasma) | - | - | - | [12] |
Note: AUC (Area Under the Curve) represents total drug exposure. Cmax is the maximum plasma concentration. Tmax is the time to reach Cmax. Dashes indicate data not available.
Table 3: Anti-Inflammatory Activity and Gastric Ulcerogenicity
This table compares the in vivo anti-inflammatory efficacy and a key safety parameter, gastric irritation, for several ester derivatives against the parent drug.
| Derivative/Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcer Score / Index | Animal Model | Reference |
| Diclofenac (Standard) | 51.36% | - | Rat | [14] |
| Diclofenac Methyl Ester | 80.0% (at 32 mg/kg) | - | Mouse | [15] |
| Diclofenac Ethyl, Propyl, Isopropyl, Butyl Esters | Showed "promising" activity | - | Rat | [1] |
| Morpholinoethyl Ester | - | Significantly less irritating | Rat | [10] |
| N-ethoxycarbonylmorpholine Ester | - | Score of 0 (vs. 4 for Diclofenac) | - | [11][13] |
| Pivoloxymethyl Ester | Potent activity | Less ulcerogenic | Rat | [12] |
| Nitrosothiol Esters | Comparable to Diclofenac | Markedly fewer lesions | Rat | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the evaluation of diclofenac ester derivatives.
Synthesis of Diclofenac Ester Prodrugs
-
General Esterification: A common method involves dissolving diclofenac acid in a suitable solvent like acetone. A catalyst, such as 4-pyrrolidinopyridine, is added, followed by the respective alcohol (e.g., methanol, ethylene glycol, glycerol). Dicyclohexylcarbodiimide (DCC) is then added to the solution, and the mixture is stirred for approximately 18 hours at room temperature to facilitate the esterification reaction.[2][17]
-
Acid-Catalyzed Esterification: An alternative method involves taking diclofenac and the respective alcohol in a round-bottom flask. A strong acid, like concentrated sulfuric acid, is added gradually. The reaction mixture is then refluxed to produce the corresponding methyl, ethyl, n-propyl, isopropyl, or n-butyl esters.[1]
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This experiment evaluates the potential of a derivative for transdermal delivery.
-
Apparatus: A Franz diffusion cell is used.
-
Membrane: Human epidermal membrane (HEM) is mounted between the donor and receptor compartments of the cell.
-
Procedure: A saturated aqueous solution of the diclofenac derivative is placed in the donor compartment. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) and maintained at 37°C. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed by HPLC to determine the flux of the drug across the skin.[2][3][18]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Wistar rats are commonly used.
-
Procedure: Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw. The test compounds (diclofenac derivatives) or a standard drug (diclofenac) are administered, typically intramuscularly or orally, before the carrageenan injection. The paw volume is measured at various time points after the injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[1][14]
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This model is used to screen for peripheral analgesic activity.
-
Animals: Mice are typically used.
-
Procedure: The test compounds are administered to the animals. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific duration (e.g., 20 minutes). The analgesic effect is quantified as the percentage reduction in the number of writhes compared to a control group.[8][15]
In Vivo Ulcerogenicity Study
This study assesses the gastrointestinal toxicity of the derivatives.
-
Procedure: The test compounds are administered orally to rats for a specified number of days. The animals are then sacrificed, and their stomachs are removed and examined for lesions or ulcers in the gastric mucosa. The severity of the ulcers can be scored based on their number and size to calculate an ulcer index.[10][11][13]
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion of the prodrugs.
-
Design: A crossover study design is often employed, where the same group of animals (e.g., rabbits) receives both the parent drug and the prodrug at equimolar doses, with a washout period in between.[11][13]
-
Sample Collection: Blood samples are collected at various time points after oral administration.
-
Analysis: Plasma is separated from the blood samples and analyzed using HPLC to determine the concentrations of both the prodrug and the released diclofenac.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (F) are calculated from the plasma concentration-time data.[11][13]
Metabolic Pathway of Diclofenac
Once a diclofenac ester prodrug is absorbed and hydrolyzed to release the active drug, diclofenac undergoes extensive metabolism, primarily in the liver. The main metabolic pathway involves hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP2C9.[7] The primary metabolite is 4'-hydroxydiclofenac, with other hydroxylated forms also produced.[19] These metabolites are then conjugated with glucuronic acid or sulfate (B86663) before being excreted, mainly in the urine.[19]
Conclusion
The esterification of diclofenac presents a viable and versatile prodrug strategy to address its therapeutic limitations.
-
For Enhanced Transdermal Delivery: Derivatives with increased hydrophilicity, such as the glycerol diclofenac ester (GD) and ethylene glycol diclofenac ester (ED) , have shown significantly improved aqueous solubility and higher flux across the skin compared to the parent drug.[2][18] This makes them promising candidates for topical formulations aimed at localized pain and inflammation relief, potentially reducing systemic side effects.
-
For Reduced GI Toxicity in Oral Delivery: Several ester derivatives, including the N-ethoxycarbonylmorpholine ester , morpholinoalkyl esters , and nitrosothiol esters , have demonstrated comparable anti-inflammatory or analgesic activity to diclofenac while being significantly less ulcerogenic in animal models.[10][11][16] The rationale of temporarily masking the carboxylic acid group appears effective in reducing direct gastric mucosal irritation.[1] The N-ethoxycarbonylmorpholine ester is particularly noteworthy as it showed a similar pharmacokinetic profile to diclofenac sodium, suggesting that its efficacy is not compromised by the modification.[11][13]
-
For Enhanced Efficacy: Some simple alkyl esters, such as This compound , have exhibited even stronger anti-inflammatory and analgesic effects than diclofenac potassium in preclinical studies, suggesting that the esterification might also favorably modulate the pharmacodynamic profile of the drug.[15]
References
- 1. e-journals.in [e-journals.in]
- 2. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US8852628B1 - Transdermal drug delivery system for diclofenac - Google Patents [patents.google.com]
- 5. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and biological evaluation of novel diclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Nitrosothiol esters of diclofenac: synthesis and pharmacological characterization as gastrointestinal-sparing prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of diclofenac prodrugs for enhancing transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
Proper Disposal of Diclofenac Methyl Ester: A Guide for Laboratory Professionals
For immediate release – Navigating the complexities of chemical waste disposal is paramount for ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of diclofenac (B195802) methyl ester, a non-controlled pharmaceutical compound frequently used in research and development. Adherence to these procedures will mitigate risks, prevent environmental contamination, and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for diclofenac methyl ester. The SDS provides critical information regarding personal protective equipment (PPE), potential hazards, and immediate first-aid measures.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately contain the material and clean the area using appropriate absorbent materials. Dispose of all cleanup materials as hazardous waste.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Improper disposal, such as flushing down the drain or discarding in regular trash, is strongly discouraged and may be in violation of environmental regulations.[1][2]
-
Waste Identification and Classification:
-
Treat all this compound waste as potentially hazardous chemical waste.
-
-
Segregation and Collection:
-
Designate a specific, leak-proof, and clearly labeled waste container for this compound and related waste materials (e.g., contaminated consumables).
-
Do not mix this compound waste with other waste streams, such as sharps, biohazards, or non-hazardous trash.[1][6] Proper segregation is crucial for safe and compliant disposal.
-
-
Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents or other chemicals present in the waste mixture
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with accurate information about the contents of the waste container.
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Disposal Method | Via a licensed chemical waste disposal service. |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer. |
| Waste Classification | Treat as hazardous chemical waste. |
| Segregation | Store in a designated, properly labeled container separate from other waste. |
| Labeling | Clearly label with "Hazardous Waste" and the full chemical name. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ebsalabama.com [ebsalabama.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. epa.gov [epa.gov]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diclofenac Methyl Ester
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Diclofenac methyl ester, a non-steroidal anti-inflammatory drug (NSAID) prodrug. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound is classified as harmful if swallowed[1][2]. The following procedures are designed to mitigate risks and provide clear, actionable steps for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile or neoprene gloves (consider double gloving)[3] - Disposable gown or laboratory coat[3] - Safety glasses with side shields or goggles[3][4] - N95 or N100 NIOSH-approved respirator (if not handled in a fume hood)[5] |
| Handling Solutions | - Nitrile or neoprene gloves[4] - Disposable gown or laboratory coat[3] - Safety glasses with side shields or goggles[3][4] - Face shield if there is a risk of splashing[3] |
| General Laboratory Work | - Nitrile or neoprene gloves[4] - Laboratory coat[3] - Safety glasses[6] |
Note: While specific glove material recommendations are not available due to a lack of testing, impermeable and resistant gloves are required. Regularly inspect gloves for any signs of degradation or puncture before and during use.[1]
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed[7].
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Solution Preparation:
-
Perform all weighing and initial dilutions of solid this compound within a chemical fume hood to avoid dust formation and inhalation[4].
-
Use non-sparking tools when handling the solid material[4].
-
Close the container tightly after use[8].
3. Experimental Use:
-
Handle all solutions containing this compound with care to prevent spills and splashes.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled[1][3].
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound[1][3][8].
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated PPE.
Emergency Plan: Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth thoroughly with water. Do not induce vomiting.[1][3][8] |
| If on Skin | Immediately wash the affected area with plenty of water and soap. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, seek medical attention.[3][8] |
| If in Eyes | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][8] |
| If Inhaled | Move the person to fresh air. If breathing is difficult or complaints arise, consult a doctor.[1][8] |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, used PPE, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, regional, national, and international regulations[1][3][8]. Do not allow the material to enter sewers or surface and ground water[1][9].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. targetmol.com [targetmol.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. epa.gov [epa.gov]
- 7. ProductCode: 468681 Product Name: [msdspds.castrol.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
